DA-8031
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
for treatment of premature ejaculation
Properties
CAS No. |
1148027-74-0 |
|---|---|
Molecular Formula |
C21H24N2O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C21H24N2O2/c1-23(2)12-4-11-21(18-6-8-19(24-3)9-7-18)20-10-5-16(14-22)13-17(20)15-25-21/h5-10,13H,4,11-12,15H2,1-3H3 |
InChI Key |
RCMIUWUYNFSCAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Foundational & Exploratory
DA-8031: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DA-8031 is a novel pharmaceutical agent investigated for the treatment of premature ejaculation. Its primary mechanism of action is the selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This targeted activity modulates the ejaculatory reflex, resulting in a clinically significant delay in ejaculation time. This document provides a comprehensive overview of the preclinical and clinical data supporting the mechanism of action of this compound, including detailed experimental protocols and quantitative data analysis.
Core Mechanism of Action: Selective Serotonin Reuptake Inhibition
This compound is a potent and selective serotonin reuptake inhibitor (SSRI)[1][2]. Its therapeutic effect is primarily attributed to its high binding affinity and inhibitory activity at the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. By blocking SERT, this compound increases the concentration and duration of action of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. This enhanced serotonergic signaling is believed to play a crucial role in the central regulation of the ejaculatory reflex.
Signaling Pathway
The mechanism involves the modulation of serotonergic pathways that influence the ejaculatory response.
Quantitative Pharmacological Data
The selectivity of this compound for the serotonin transporter over other monoamine transporters is a key feature of its pharmacological profile.
Monoamine Transporter Binding Affinity
The binding affinity of this compound to human monoamine transporters was determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Transporter | Radioligand | This compound Ki (nM) | Reference Compound | Reference Ki (nM) |
| Serotonin (SERT) | [3H]Citalopram | 1.94 | Imipramine | 1.4 |
| Norepinephrine (NET) | [3H]Nisoxetine | 22,020 | Desipramine | 1.2 |
| Dopamine (DAT) | [3H]WIN 35,428 | 77,679 | GBR 12935 | 15.6 |
| Data sourced from in vitro characterization studies.[1] |
Monoamine Reuptake Inhibition
The potency of this compound in inhibiting the reuptake of monoamines into rat brain synaptosomes was quantified by measuring the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Monoamine | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Serotonin (5-HT) | 6.52 | Imipramine | 4.8 |
| Norepinephrine (NE) | 30,200 | Desipramine | 3.5 |
| Dopamine (DA) | 136,900 | GBR 12935 | 45.2 |
| Data sourced from in vitro characterization studies.[1] |
Preclinical Efficacy in Animal Models
The in vivo efficacy of this compound in delaying ejaculation was demonstrated in established rat models of chemically induced ejaculation.
Effect on Ejaculation Latency in Rats
In a study examining the effects of acute oral administration of this compound on male rat sexual behavior, the following dose-dependent increase in ejaculation latency time was observed.
| Treatment Group | Dose (mg/kg, p.o.) | Ejaculation Latency (seconds, mean ± SEM) |
| Vehicle | - | 383 ± 41 |
| This compound | 10 | 450 ± 50 |
| This compound | 30 | 505 ± 45 |
| This compound | 100 | 605 ± 52 |
| *P < 0.05 compared with vehicle.[2] |
Experimental Protocols
In Vitro Assays
-
Objective: To determine the binding affinity of this compound for serotonin, norepinephrine, and dopamine transporters.
-
Materials:
-
Rat brain tissue (e.g., cortex, striatum).
-
Radioligands: [3H]Citalopram (for SERT), [3H]Nisoxetine (for NET), [3H]WIN 35,428 (for DAT).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Synaptosome Preparation: Rat brain tissue is homogenized in an appropriate buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals containing monoamine transporters.
-
Binding Reaction: Synaptosomes are incubated with a specific radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.
-
Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
-
-
Objective: To measure the potency of this compound in inhibiting the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.
-
Materials:
-
Rat brain synaptosomes.
-
Radiolabeled monoamines: [3H]5-HT, [3H]NE, [3H]DA.
-
This compound at various concentrations.
-
Krebs-Ringer buffer.
-
-
Procedure:
-
Synaptosome Preparation: As described in the binding assay.
-
Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.
-
Uptake Initiation: The uptake reaction is initiated by the addition of a radiolabeled monoamine.
-
Incubation: The mixture is incubated at 37°C for a short period (e.g., 5-10 minutes).
-
Uptake Termination: The uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured by scintillation counting.
-
Data Analysis: The IC50 value for the inhibition of monoamine reuptake is calculated.
-
In Vivo Assays
References
DA-8031: A Technical Whitepaper on its Selective Serotonin Reuptake Inhibitor Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of DA-8031, a novel drug candidate, focusing on its characteristics as a potent and selective serotonin reuptake inhibitor (SSRI). This compound has been primarily investigated for the treatment of premature ejaculation (PE).[1][2][3] This guide synthesizes available preclinical and clinical data, detailing its mechanism of action, binding affinities, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound functions as a high-affinity selective serotonin reuptake inhibitor.[4][5] Its primary therapeutic action is derived from its potent and specific blockade of the serotonin transporter (SERT) located on the presynaptic neuron. This inhibition leads to a decrease in the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft. Consequently, the concentration and duration of serotonin in the synapse are increased, enhancing serotonergic neurotransmission. Preclinical in vivo microdialysis studies have confirmed that this compound administration produces a dose-dependent increase in extracellular serotonin levels in the dorsal raphe nucleus.[6]
In Vitro Characterization: Binding and Reuptake Assays
In vitro studies have established the high affinity and selectivity of this compound for the human serotonin transporter over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT).
Data Presentation
The quantitative data from these assays are summarized below.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Inhibition Constant (Ki) |
|---|---|
| Serotonin Transporter (SERT) | 1.94 nM |
| Norepinephrine Transporter (NET) | 22,020 nM |
| Dopamine Transporter (DAT) | 77,679 nM |
Data sourced from Jeon et al. (2011)[4]
Table 2: Monoamine Reuptake Inhibition by this compound
| Monoamine | IC50 Value |
|---|---|
| Serotonin (5-HT) | 6.52 nM |
| Norepinephrine | 30.2 µM |
| Dopamine | 136.9 µM |
Data sourced from Jeon et al. (2011)[4]
Experimental Protocols
-
Monoamine Transporter Binding Affinity Assay : This assay was performed to determine the binding affinity (Ki) of this compound to SERT, NET, and DAT. The protocol involves using cell membranes expressing the specific transporter and radiolabeled ligands that are known to bind to these transporters. This compound is introduced at various concentrations to compete with the radioligand. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined, and this value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
-
Monoamine Reuptake Inhibition Assay : This assay measures the functional potency of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes. Synaptosomes, which are isolated nerve terminals, are prepared and incubated with radiolabeled monoamines in the presence of varying concentrations of this compound. The ability of this compound to block the uptake of the radiolabeled monoamine into the synaptosome is quantified to determine the IC50 value.[4]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound has been evaluated in first-in-human single ascending dose (SAD) and multiple ascending dose (MAD) studies in healthy male subjects.[2][3]
Data Presentation
Table 3: Pharmacokinetic Parameters of this compound (Single Ascending Dose, 20-80 mg)
| Parameter | Value |
|---|---|
| Time to Max. Concentration (Tmax) | 2.0 - 3.0 hours |
| Terminal Elimination Half-life (t1/2) | 17.9 - 28.7 hours |
| Dose Proportionality | Observed over 20-80 mg range |
Data sourced from Shin et al. (2017)[2][7]
Table 4: Pharmacokinetic Parameters of this compound at Steady State (Multiple Ascending Doses, 20-40 mg)
| Parameter | Value |
|---|---|
| Time to Max. Concentration (Tmax) | 2.2 - 3.0 hours |
| Mean Half-life (t1/2) | 25.5 - 26.7 hours |
| Accumulation Index | 2.3 - 2.8 |
Data sourced from Shin et al. (2021)[1][3]
Metabolism
This compound is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP2D6 playing a significant role.[1][3] Genetic polymorphisms in the CYP2D6 gene can impact the systemic exposure to this compound.[2] The main metabolites identified are M1 (N-demethyl), M2 (N,N-didemethyl), M4 (O-demethyl), and M5 (N,O-didemethyl).[2] In vitro studies have shown that M4 and M1 can be further metabolized to M5.[8]
Clinical Trial Experimental Protocols
The safety, tolerability, and pharmacokinetics of this compound were assessed in randomized, double-blind, placebo-controlled clinical trials.
Experimental Protocols
-
Study Design : Both single ascending dose (SAD) and multiple ascending dose (MAD) studies were conducted.[2][3] In a typical design, healthy male subjects were enrolled and randomized into different dose groups (e.g., 20, 30, 40 mg) or a placebo group.[1] In the MAD study, the drug was administered orally once daily for seven consecutive days.[1][9]
-
Pharmacokinetic Analysis : Serial blood and urine samples were collected at predetermined time points both after the first dose and at steady state.[3] For instance, blood samples were collected pre-dose and at numerous points up to 120 hours post-dose.[2] Plasma concentrations of this compound and its metabolites were analyzed to determine key PK parameters.
-
Genetic Analysis : To evaluate the effect of pharmacogenetics, subjects were genotyped for relevant cytochrome P450 enzymes, such as CYP2D6, using methods like the DMET™ Plus platform.[1][3]
-
Safety and Tolerability Assessment : Safety was monitored throughout the studies via adverse event (AE) reporting, physical examinations, vital signs, and 12-lead electrocardiograms (ECG) to monitor for any cardiac effects, such as QTc interval changes.[1][3]
Conclusion
This compound is a novel compound with a pharmacological profile characteristic of a potent and highly selective serotonin reuptake inhibitor. In vitro data demonstrate its high affinity and selectivity for the serotonin transporter.[4] Clinical pharmacokinetic studies in humans show that it is absorbed within a few hours and has a half-life suitable for daily dosing.[1][2] Its metabolism is influenced by CYP2D6 genetics.[3] This robust preclinical and clinical data package underscores the well-defined SSRI properties of this compound, supporting its continued investigation as a therapeutic agent.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
DA-8031: A Comprehensive Technical Review of Serotonin Transporter Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the serotonin transporter (SERT) affinity and selectivity of DA-8031, a novel compound investigated for the treatment of premature ejaculation. The data presented herein is compiled from preclinical pharmacological studies, offering a quantitative and methodological overview for researchers in drug discovery and development.
Core Pharmacological Profile: Binding Affinity and Functional Inhibition
This compound demonstrates a high affinity and potent inhibitory activity at the human serotonin transporter. Its selectivity for SERT over other monoamine transporters, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET), is a key characteristic of its pharmacological profile.
Quantitative Analysis of Transporter Interactions
The binding affinity (Ki) and functional inhibition (IC50) of this compound for SERT, DAT, and NET have been determined through in vitro assays. The data from these studies are summarized in the tables below for clear comparison.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 1.94[1] |
| Norepinephrine Transporter (NET) | 22,020[1] |
| Dopamine Transporter (DAT) | 77,679[1] |
Table 2: Monoamine Reuptake Inhibition by this compound
| Monoamine | IC50 |
| 5-Hydroxytryptamine (Serotonin) | 6.52 nM[1] |
| Norepinephrine | 30.2 µM[1] |
| Dopamine | 136.9 µM[1] |
The data clearly indicates that this compound is a potent and selective serotonin reuptake inhibitor (SSRI)[2][3]. Preclinical studies have confirmed that this compound's mechanism of action involves the occupancy of SERT in the brain, leading to a dose-dependent increase in extracellular serotonin levels.
Experimental Methodologies
The following sections detail the generalized experimental protocols for the key assays used to characterize the transporter affinity and selectivity of this compound. These methodologies are based on standard practices in the field and reflect the techniques cited in the primary literature.
Monoamine Transporter Binding Affinity Assay
This assay determines the binding affinity (Ki) of a test compound to specific neurotransmitter transporters using radioligand displacement.
1. Preparation of Synaptosomes:
-
Rodent brains (e.g., rat striatum for DAT, hippocampus for NET, and brainstem for SERT) are homogenized in ice-cold sucrose buffer.
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which is rich in nerve terminals and associated transporters.
-
The final synaptosomal pellet is resuspended in an appropriate assay buffer.
2. Competitive Radioligand Binding:
-
Synaptosomal preparations are incubated with a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) at a concentration near its Kd value.
-
A range of concentrations of the test compound (this compound) are added to compete with the radioligand for binding to the transporter.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent inhibitor for the respective transporter.
3. Incubation and Filtration:
-
The reaction mixtures are incubated to allow for binding equilibrium to be reached.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes or cells expressing the target transporter.
1. Preparation of Synaptosomes or Transfected Cells:
-
Synaptosomes are prepared as described in the binding assay protocol.
-
Alternatively, cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured and prepared for the assay.
2. Uptake Inhibition:
-
The synaptosomes or cells are pre-incubated with various concentrations of the test compound (this compound).
-
A radiolabeled monoamine (e.g., [³H]5-HT, [³H]norepinephrine, or [³H]dopamine) is added to initiate the uptake reaction.
3. Incubation and Termination:
-
The mixture is incubated for a short period at a controlled temperature (e.g., 37°C) to allow for transporter-mediated uptake.
-
The uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled monoamine.
4. Quantification and Data Analysis:
-
The amount of radioactivity accumulated within the synaptosomes or cells is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is determined by non-linear regression analysis.
Selectivity Profile of this compound
The selectivity of this compound for the serotonin transporter is a critical aspect of its pharmacological profile, suggesting a lower potential for off-target effects related to the dopaminergic and noradrenergic systems. The following diagram visually represents the high selectivity of this compound for SERT based on its binding affinity.
Conclusion
This compound is a highly potent and selective serotonin transporter inhibitor. Its pharmacological profile, characterized by a high affinity for SERT and substantially lower affinity for DAT and NET, suggests a targeted mechanism of action. The experimental data robustly supports its classification as an SSRI, providing a clear rationale for its investigation in conditions where modulation of the serotonergic system is desired. This technical guide provides researchers and drug development professionals with the core quantitative data and methodological context for this compound's interaction with monoamine transporters.
References
Preclinical Research on DA-8031: A Technical Whitepaper
Introduction
DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been under investigation for the treatment of premature ejaculation (PE).[1][2][3][4] As a condition that affects a significant portion of the male population, the development of effective and well-tolerated on-demand therapies is a key area of research. This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its pharmacodynamic and pharmacokinetic properties, and the experimental methodologies used in its evaluation. The data presented herein is intended for researchers, scientists, and professionals involved in drug development.
Pharmacodynamics
The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular levels of serotonin in the synaptic cleft.[1][5] This modulation of the serotonergic system is believed to play a crucial role in delaying the ejaculatory reflex.
In Vitro Studies: Binding Affinity and Reuptake Inhibition
In vitro assays were conducted to determine the binding affinity and inhibitory activity of this compound on monoamine transporters. The results demonstrate a high affinity and selectivity for the serotonin transporter over norepinephrine (NET) and dopamine (DAT) transporters.[6]
Table 1: Monoamine Transporter Binding Affinity of this compound [6]
| Transporter | Ki (nM) |
| Serotonin (5-HT) | 1.94 |
| Norepinephrine (NE) | 22,020 |
| Dopamine (DA) | 77,679 |
Table 2: Monoamine Reuptake Inhibition by this compound in Rat Brain Synaptosomes [6]
| Monoamine | IC50 |
| Serotonin (5-HT) | 6.52 nM |
| Norepinephrine (NE) | 30.2 µM |
| Dopamine (DA) | 136.9 µM |
In Vivo Studies: Efficacy in Animal Models
The efficacy of this compound in delaying ejaculation has been evaluated in several preclinical rodent models. These studies consistently demonstrate a dose-dependent increase in ejaculation latency time (ELT) without significantly affecting other sexual behaviors.
Chemically-Induced Ejaculation Models:
In rat models where ejaculation is induced by para-chloroamphetamine (PCA) or meta-chlorophenylpiperazine (m-CPP), both oral and intravenous administration of this compound resulted in a significant inhibition of the ejaculatory response.[5][6]
Male Rat Sexual Behavior Studies:
Copulation studies with female rats showed that acute oral administration of this compound produced a dose-dependent increase in ELT.[3]
Table 3: Effect of Oral this compound on Ejaculation Latency Time (ELT) in Male Rats [1]
| Treatment Group | Ejaculation Latency Time (seconds, mean ± SEM) |
| Vehicle | 383 ± 41 |
| This compound (30 mg/kg) | 505 ± 45 |
| This compound (100 mg/kg) | 605 ± 52 |
| *P < 0.05 compared with vehicle |
At doses of 30 and 100 mg/kg, this compound significantly increased the ejaculation latency time.[3] Notably, the treatment did not affect the initiation of mounting behavior or the post-ejaculatory interval.[1][3]
Spinal Cord Transected Rat Model:
In a model using electrical stimulation of the sensory branch of the pudendal nerve (SBPdn) in spinal cord transected rats, this compound demonstrated an inhibitory effect on the expulsion phase of ejaculation.[7] The area under the curve (AUC) of the bulbospongiosus muscle electromyogram (EMG) wave was significantly reduced at a 3 mg/kg intravenous dose.[7]
In a PCA-induced ejaculation model, this compound was shown to block the rise in seminal vesicular pressure (SVP), indicating an impairment of the emission phase of ejaculation.[5][7] The increase in SVP was significantly inhibited at doses starting from 0.3 mg/kg.[7]
Mechanism of Action Confirmation
Positron Emission Tomography (PET):
PET scans of the rat brain using the radioligand [11C]DASB confirmed that this compound occupies the serotonin transporter.[1] The drug dose required for 50% occupancy of SERT in the midbrain was determined to be 13.5 mg/kg.[1]
In Vivo Microdialysis:
In vivo microdialysis studies in the dorsal raphe nucleus of rats showed that this compound produced a dose-dependent increase in extracellular serotonin levels, with increases ranging from 33% to 81% for doses of 10-100 mg/kg.[1][5]
Caption: Proposed mechanism of action of this compound.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed and eliminated after oral administration.[1][3]
Table 4: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose of 30 mg/kg [3]
| Parameter | Value (mean ± SD) |
| Tmax (h) | 0.38 ± 0.14 |
| T1/2 (h) | 1.79 ± 0.32 |
The rapid absorption and elimination profile observed in preclinical studies suggests the potential for this compound to be used as an "on-demand" agent for the treatment of premature ejaculation.[3]
Metabolism
This compound is metabolized into five metabolites (M1, M2, M4, M5, and M6) primarily through hepatic metabolism.[2] In vitro studies have identified five cytochrome P450 enzymes involved in its metabolism: CYP2C19, CYP2C8, CYP2D6, CYP3A4, and CYP3A5.[8]
Caption: Simplified metabolic pathway of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for premature ejaculation.[6] Its high affinity and selectivity for the serotonin transporter, coupled with demonstrated efficacy in multiple animal models, provide a solid foundation for its mechanism of action.[5][6][7] The pharmacokinetic profile in rats, characterized by rapid absorption and elimination, suggests its potential as an on-demand treatment.[3] Further clinical investigation is warranted to establish the safety and efficacy of this compound in humans.
Appendix: Experimental Protocols
Monoamine Transporter Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound to serotonin, norepinephrine, and dopamine transporters.
-
Method: Radioligand binding assays were performed using cell membranes prepared from cells expressing the respective human transporters. Specific radioligands ([3H]citalopram for SERT, [3H]nisoxetine for NET, and [3H]WIN 35,428 for DAT) were used. The assays were conducted in the presence of varying concentrations of this compound to determine its ability to displace the radioligand. The concentration of this compound that inhibits 50% of the specific binding (IC50) was calculated and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay
-
Objective: To measure the potency of this compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine into rat brain synaptosomes.
-
Method: Synaptosomes were prepared from specific rat brain regions (e.g., hippocampus for serotonin, hypothalamus for norepinephrine, and striatum for dopamine). The synaptosomes were incubated with radiolabeled monoamines ([3H]5-HT, [3H]NE, or [3H]DA) and varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes was measured by liquid scintillation counting. The IC50 values were determined from the concentration-response curves.
Caption: Generalized experimental workflow for in vivo efficacy studies.
In Vivo Male Rat Sexual Behavior Study
-
Objective: To assess the effect of this compound on male rat sexual behavior.
-
Method: Sexually experienced male rats were administered this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or vehicle. After a specified time, they were paired with receptive female rats. Sexual behaviors, including mount latency, intromission latency, ejaculation latency, and post-ejaculatory interval, were recorded and analyzed.
Chemically-Induced Ejaculation Model
-
Objective: To evaluate the effect of this compound on ejaculation induced by chemical agents.
-
Method: Male rats were treated with this compound or vehicle. Subsequently, an ejaculatory response was induced by administering agents such as para-chloroamphetamine (PCA) or meta-chlorophenylpiperazine (m-CPP). The occurrence and latency of ejaculation were observed and recorded.
Electrical Stimulation of the Sensory Branch of the Pudendal Nerve (SBPdn) Model
-
Objective: To investigate the effect of this compound on the expulsion phase of ejaculation.
-
Method: Male rats were anesthetized and the spinal cord was transected. The SBPdn was identified and stimulated electrically to induce rhythmic contractions of the bulbospongiosus (BS) muscle, which is characteristic of the expulsion phase of ejaculation. Electromyogram (EMG) recordings of the BS muscle were taken before and after intravenous administration of this compound to measure changes in muscle activity.
In Vivo Microdialysis
-
Objective: To measure extracellular serotonin levels in the brain following this compound administration.
-
Method: A microdialysis probe was stereotaxically implanted into the dorsal raphe nucleus of anesthetized rats. After a recovery period, the probe was perfused with artificial cerebrospinal fluid. Dialysate samples were collected at baseline and at various time points after administration of this compound. The concentration of serotonin in the dialysate was quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ejaculatory responses are inhibited by a new chemical entity, this compound, in preclinical rodent models of ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
The Central Nervous System Effects of DA-8031: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-8031 is a novel pharmaceutical agent primarily investigated for the treatment of premature ejaculation. Its mechanism of action centers on the potent and selective inhibition of the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels. This technical guide provides a comprehensive overview of the known effects of this compound on the central nervous system (CNS), summarizing key preclinical and clinical data. The document details the compound's binding affinity and selectivity, its impact on neurotransmitter levels, and its established behavioral effects. Methodological details of pivotal experiments are provided to aid in the replication and extension of these findings. While the current body of research is predominantly focused on the serotonergic system and its role in ejaculatory control, this guide also highlights areas where further investigation is required to fully elucidate the broader CNS profile of this compound.
Introduction
This compound is a selective serotonin reuptake inhibitor (SSRI) that has been the subject of preclinical and clinical investigation.[1][2] Like other SSRIs, its primary pharmacological effect is to block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1] This guide synthesizes the available technical data on this compound's interactions with the CNS, with a focus on its neurochemical and behavioral pharmacology.
Neurochemical Profile
The foundational CNS effect of this compound is its high affinity and selectivity for the serotonin transporter.
Monoamine Transporter Binding Affinity
In vitro studies have demonstrated that this compound is a potent and selective inhibitor of the serotonin transporter. It exhibits significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3]
| Target | Ki (nM) | Reference |
| Serotonin Transporter (SERT) | 1.94 | [3] |
| Norepinephrine Transporter (NET) | 22,020 | [3] |
| Dopamine Transporter (DAT) | 77,679 | [3] |
| Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters. |
Monoamine Reuptake Inhibition
Consistent with its binding affinity, this compound demonstrates potent inhibition of serotonin reuptake in rat brain synaptosomes, with substantially weaker effects on norepinephrine and dopamine reuptake.[3]
| Neurotransmitter | IC50 | Reference |
| 5-Hydroxytryptamine (Serotonin) | 6.52 nM | [3] |
| Norepinephrine | 30.2 µM | [3] |
| Dopamine | 136.9 µM | [3] |
| Table 2: In Vitro Inhibition of Monoamine Reuptake by this compound. |
In Vivo Effects on Extracellular Serotonin Levels
Microdialysis studies in rats have confirmed that the administration of this compound leads to a dose-dependent increase in extracellular serotonin levels in the dorsal raphe nucleus, a key serotonergic brain region.
| This compound Dose (mg/kg) | Increase in Extracellular Serotonin | Reference |
| 10 | 33% | [1] |
| 30 | Not specified | [1] |
| 100 | 81% | [1] |
| Table 3: Effect of this compound on Extracellular Serotonin Levels in the Dorsal Raphe Nucleus of Rats. |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the blockade of SERT. This inhibition leads to an accumulation of serotonin in the synaptic cleft, enhancing the activation of postsynaptic serotonin receptors. The specific downstream signaling cascades will depend on the subtype and location of the activated serotonin receptors.
Preclinical Behavioral and Physiological Effects
The majority of published preclinical research on this compound has focused on its effects on sexual behavior in male rats.
Effects on Male Rat Sexual Behavior
Oral administration of this compound has been shown to dose-dependently increase ejaculation latency time in male rats.[4] It also reduced the mean number of ejaculations.[4] Notably, the studies reported no significant changes in post-ejaculatory interval, or the number of mounts and intromissions, suggesting a specific effect on the ejaculatory process rather than a general suppression of sexual motivation or performance.[4]
| This compound Dose (mg/kg, p.o.) | Effect on Ejaculation Latency | Reference |
| 10 | No significant effect | [4] |
| 30 | Significant increase | [4] |
| 100 | Significant increase | [4] |
| Table 4: Effect of Acute Oral Administration of this compound on Ejaculation Latency in Male Rats. |
Broader CNS Behavioral Profile: A Data Gap
A comprehensive understanding of the CNS effects of this compound requires evaluation across a broader range of behavioral domains. As an SSRI, it is plausible that this compound could exert effects on mood, anxiety, and cognition. However, to date, there is a lack of publicly available data from studies specifically investigating the effects of this compound in standard preclinical models of:
-
Anxiety: (e.g., Elevated Plus-Maze, Open Field Test)
-
Depression: (e.g., Forced Swim Test, Tail Suspension Test)
-
Cognition: (e.g., Novel Object Recognition, Morris Water Maze)
-
General Locomotor Activity: (e.g., Open Field Test)
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for interpreting its CNS effects.
Preclinical Pharmacokinetics (Rats)
Following oral administration in rats, this compound is rapidly absorbed and eliminated.
| Parameter | Value | Reference |
| Tmax (oral, 30 mg/kg) | 0.38 ± 0.14 h | [4] |
| t1/2 (oral, 30 mg/kg) | 1.79 ± 0.32 h | [4] |
| Table 5: Pharmacokinetic Parameters of this compound in Male Rats. |
Clinical Pharmacokinetics (Healthy Male Subjects)
In humans, this compound exhibits a longer half-life, suitable for once-daily dosing.[1][5]
| Parameter | Value | Reference |
| Tmax (single dose) | 2-3 h | [1][6] |
| t1/2 (single dose) | 17.9-28.7 h | [1][6] |
| Tmax (steady state) | 2.2-3.0 h | [5] |
| t1/2 (steady state) | 25.5-26.7 h | [5] |
| Accumulation Index | 2.3-2.8 | [5] |
| Table 6: Pharmacokinetic Parameters of this compound in Healthy Male Subjects. |
Metabolism of this compound is influenced by genetic polymorphisms of the cytochrome P450 enzyme CYP2D6.[5][6]
Experimental Protocols
Monoamine Transporter Binding Affinity Assay
-
Source: Not explicitly detailed in the provided references, but typically involves cell membranes expressing the recombinant human transporters (SERT, NET, DAT).
-
Radioligand: Specific radiolabeled ligands for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT).
-
Procedure: Membranes are incubated with the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Radioactivity is measured, and Ki values are calculated using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay
-
Source: Rat brain synaptosomes.[3]
-
Substrates: Radiolabeled neurotransmitters ([3H]5-HT, [3H]norepinephrine, [3H]dopamine).
-
Procedure: Synaptosomes are incubated with the radiolabeled neurotransmitter and varying concentrations of this compound. The uptake of the neurotransmitter is measured by scintillation counting. IC50 values are determined from concentration-response curves.
In Vivo Microdialysis
-
Subjects: Male rats.
-
Procedure: A microdialysis probe is stereotaxically implanted into the dorsal raphe nucleus. Following a stabilization period, artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected at regular intervals before and after administration of this compound. Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC).
Safety and Tolerability
In a multiple ascending dose study in healthy male subjects, this compound was generally well-tolerated at doses of 20, 30, and 40 mg administered daily for 7 days.[5] Adverse events were mild, with no clinically significant changes in QTc interval reported in this particular study.[5] A single ascending dose study reported nausea, dizziness, and headache as the most common adverse events, with tolerability up to 80 mg.[6]
Future Directions and Conclusion
This compound is a potent and selective serotonin reuptake inhibitor with a clear mechanism of action on the central nervous system. Its efficacy in preclinical models of premature ejaculation is well-documented and supported by its neurochemical profile. However, for a comprehensive understanding of its CNS effects, further research is warranted. Key areas for future investigation include:
-
Broad Receptor Screening: A comprehensive receptor binding panel would definitively characterize the selectivity of this compound and rule out potential off-target effects that could contribute to its CNS profile.
-
Behavioral Pharmacology: Studies employing a battery of behavioral tests are needed to assess the effects of this compound on anxiety, mood, cognition, and general locomotor activity.
-
Electrophysiology: In-depth electrophysiological studies could elucidate the effects of this compound on neuronal firing patterns and synaptic plasticity in various brain regions.
-
CNS Safety Pharmacology: Formal CNS safety pharmacology studies, such as the Irwin test, would provide a systematic evaluation of its potential neurological side effects.
References
- 1. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacodynamics of DA-8031 in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-8031 is a novel compound identified as a potent and selective serotonin reuptake inhibitor (SSRI) under investigation for the treatment of premature ejaculation (PE).[1][2][3][4] Preclinical studies in various animal models have been crucial in elucidating its pharmacodynamic profile and establishing the scientific rationale for its clinical development. This technical guide provides an in-depth summary of the pharmacodynamics of this compound in animal models, focusing on its mechanism of action, effects on sexual behavior, and receptor binding affinity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
The primary mechanism of action of this compound is the selective inhibition of the serotonin transporter (SERT).[1][2] By blocking SERT, this compound increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This modulation of the central serotonergic system is thought to play a key role in regulating ejaculatory processes. In preclinical studies, this compound has demonstrated high affinity and selectivity for the serotonin transporter compared to norepinephrine and dopamine transporters.[2][5][6][7]
Caption: Mechanism of action of this compound.
Pharmacodynamic Effects on Ejaculatory Function in Animal Models
The primary pharmacodynamic effect of this compound observed in animal models is the delay of ejaculation. These studies have been conducted using both copulatory behavior models and chemically or electrically induced ejaculation models.
Effects on Male Rat Sexual Behavior
In studies involving male rats, acute oral administration of this compound produced a dose-dependent increase in ejaculation latency time.[1] This effect was statistically significant at doses of 30 and 100 mg/kg.[1] Notably, this compound did not adversely affect other aspects of sexual behavior, such as the initiation of mounting or the post-ejaculatory interval.[1][2][6][7] A dose-dependent reduction in the mean number of ejaculations was also observed.[1]
Table 1: Effect of Acute Oral Administration of this compound on Ejaculation Latency in Male Rats
| Dose (mg/kg) | Ejaculation Latency Time (s) | Statistical Significance (vs. Vehicle) |
| Vehicle | Baseline | - |
| 10 | Increased | Not Statistically Significant |
| 30 | Significantly Increased | P < 0.05 |
| 100 | Significantly Increased | P < 0.05 |
Data synthesized from published research.[1]
Effects in Induced Ejaculation Models
This compound has also demonstrated efficacy in animal models where ejaculation is induced by chemical or electrical means.
-
Chemically-Induced Ejaculation: In models using para-chloroamphetamine (PCA) and meta-chlorophenylpiperazine (m-CPP) to induce ejaculation in rats, both oral and intravenous administration of this compound significantly inhibited the ejaculatory response.[5] In the PCA-induced model, this compound significantly inhibited the increase in seminal vesicle pressure starting at a 0.3 mg/kg dose and significantly decreased the electromyogram activity of the bulbospongiosus muscle at 1 and 3 mg/kg doses.[8]
-
Electrically-Induced Ejaculation: In a model where the sensory branch of the pudendal nerve was electrically stimulated in spinal cord-transected rats, intravenous this compound (at 1 and 3 mg/kg) and the reference drug dapoxetine (3 mg/kg) significantly decreased the maximum amplitude of the bulbospongiosus muscle electromyogram.[8] This suggests that this compound effectively inhibits the expulsion phase of ejaculation.[8]
In Vitro Receptor and Transporter Binding and Reuptake Inhibition
To characterize its mechanism of action, the binding affinity and reuptake inhibition potency of this compound at monoamine transporters were assessed in vitro.
Monoamine Transporter Binding Affinity
Binding affinity assays demonstrated that this compound has a high affinity and selectivity for the serotonin transporter.[2][5] Its affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) was substantially lower.[2][5]
Table 2: In Vitro Monoamine Transporter Binding Affinity of this compound
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 1.94 |
| Norepinephrine Transporter (NET) | 22,020 |
| Dopamine Transporter (DAT) | 77,679 |
Data from in vitro binding assays.[5]
Monoamine Reuptake Inhibition
Consistent with its binding affinity, this compound demonstrated potent inhibition of serotonin reuptake into rat brain synaptosomes, with significantly less potency for norepinephrine and dopamine reuptake.[5]
Table 3: In Vitro Monoamine Reuptake Inhibition by this compound
| Monoamine | IC50 (nM) |
| 5-HT (Serotonin) | 6.52 |
| Norepinephrine | 30,200 (30.2 µM) |
| Dopamine | 136,900 (136.9 µM) |
Data from in vitro reuptake inhibition assays in rat brain synaptosomes.[5]
Furthermore, in a platelet serotonin uptake study, oral administration of this compound at 10 and 30 mg/kg resulted in significant, dose-dependent inhibition of serotonin uptake.[2][5]
Experimental Protocols
Male Rat Sexual Behavior Study
-
Animals: Sexually experienced male Sprague-Dawley rats were used.
-
Housing: Animals were housed under a reversed 12-hour light/dark cycle.
-
Drug Administration: this compound (10, 30, or 100 mg/kg) or vehicle was administered orally.[1]
-
Procedure: One hour after administration, male rats were placed in an observation cage with a receptive female rat (primed with estradiol benzoate and progesterone). Copulatory behaviors, including mount latency, intromission latency, ejaculation latency, and post-ejaculatory interval, were recorded for a defined observation period.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA) to compare the treatment groups with the vehicle control group. A p-value of less than 0.05 was considered statistically significant.[1]
Caption: Workflow for the male rat sexual behavior study.
In Vitro Monoamine Transporter Binding Assay
-
Tissue Preparation: Rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) was homogenized in an appropriate buffer.
-
Radioligand Binding: The homogenates were incubated with a specific radioligand for each transporter (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) in the presence of varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand were separated by rapid filtration. The amount of radioactivity bound to the filters was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Pharmacokinetics in Animal Models
Pharmacokinetic studies in rats have shown that this compound is rapidly absorbed and eliminated after oral administration.[1][2] This pharmacokinetic profile supports its potential for "on-demand" use.[1]
Table 4: Pharmacokinetic Parameters of this compound in Rats After a Single Oral Dose (30 mg/kg)
| Parameter | Value (Mean ± SD) |
| Tmax (h) | 0.38 ± 0.14 |
| t1/2 (h) | 1.79 ± 0.32 |
Data from pharmacokinetic studies in rats.[1]
Conclusion
The pharmacodynamic data from animal models strongly indicate that this compound is a potent and highly selective serotonin reuptake inhibitor. Its ability to dose-dependently delay ejaculation in rats without significantly affecting other sexual behaviors provides a solid preclinical basis for its development as a treatment for premature ejaculation.[1][2] The in vitro binding and reuptake inhibition profiles confirm its selective mechanism of action at the serotonin transporter.[2][5] The rapid absorption and elimination observed in pharmacokinetic studies in rats further support its potential as an on-demand therapeutic agent.[1] These findings have paved the way for clinical investigations in human subjects.
References
- 1. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ejaculatory responses are inhibited by a new chemical entity, this compound, in preclinical rodent models of ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of DA-8031: A Technical Guide
Introduction: DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) investigated for the treatment of premature ejaculation.[1][2][3] Its mechanism of action is centered on its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in extracellular serotonin levels.[1] This technical guide provides a detailed overview of the in vitro pharmacological profile of this compound, presenting key data from binding and functional assays, outlining experimental methodologies, and visualizing its mechanism of action.
Data Presentation: Pharmacological Profile
The in vitro efficacy and selectivity of this compound have been quantified through various assays. The following tables summarize the binding affinities and functional inhibition data for key monoamine transporters.
Table 1: Monoamine Transporter Binding Affinity of this compound
| Transporter | K_i Value (nM) | Source |
| Serotonin (5-HTT) | 1.94 | [4] |
| Norepinephrine (NET) | 22,020 | [4] |
| Dopamine (DAT) | 77,679 | [4] |
K_i (Inhibition Constant): A measure of the binding affinity of a compound to a target. Lower values indicate higher affinity.
Table 2: Inhibition of Monoamine Reuptake by this compound
| Monoamine | IC_50 Value | Source |
| Serotonin (5-HT) | 6.52 nM | [4] |
| Norepinephrine (NE) | 30.2 µM | [4] |
| Dopamine (DA) | 136.9 µM | [4] |
IC_50 (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro. Lower values indicate greater potency.
The data clearly demonstrates that this compound is a highly potent and selective inhibitor of the serotonin transporter, with significantly lower affinity for both norepinephrine and dopamine transporters.[4][5] Preclinical studies have also noted that this compound has a low affinity for other neurotransmitter receptors, suggesting a more targeted mechanism of action and potentially fewer adverse effects.[1][5]
Core Mechanism of Action
This compound functions by selectively blocking the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reuptake of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.
Caption: Mechanism of this compound at the synapse.
The selectivity of this compound for the serotonin transporter over other monoamine transporters is a key feature of its pharmacological profile.
Caption: Binding affinity profile of this compound.
Experimental Protocols
The in vitro characterization of this compound involved standard pharmacological assays to determine its binding affinity and functional potency.[4]
Monoamine Transporter Binding Affinity Assay
This assay is designed to measure the affinity of a test compound (this compound) for specific transporter proteins by assessing its ability to displace a known radiolabeled ligand.
-
Objective: To determine the K_i values of this compound for the serotonin, norepinephrine, and dopamine transporters.
-
General Methodology:
-
Tissue Preparation: Synaptosomes are prepared from specific rat brain regions rich in the target transporters (e.g., cerebral cortex for SERT and NET, striatum for DAT).
-
Incubation: The synaptosomal membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of the test compound, this compound.
-
Separation: The reaction is terminated, and bound and unbound radioligands are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The IC_50 value is determined from concentration-response curves and then converted to a K_i value using the Cheng-Prusoff equation.
-
Monoamine Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes.
-
Objective: To determine the IC_50 values of this compound for the inhibition of serotonin, norepinephrine, and dopamine reuptake.
-
General Methodology:
-
Synaptosome Preparation: As described in the binding assay, synaptosomes are isolated from appropriate rat brain regions.
-
Pre-incubation: Synaptosomes are pre-incubated with various concentrations of this compound or a vehicle control.
-
Uptake Initiation: A radiolabeled monoamine (e.g., [³H]5-HT) is added to the mixture to initiate the uptake process.
-
Termination and Separation: After a short incubation period, the uptake is terminated by rapid filtration, washing away the non-transported radiolabeled monoamine.
-
Quantification: The radioactivity retained within the synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific monoamine uptake (IC_50) is calculated from the dose-response curve.
-
Caption: Generalized workflows for in vitro assays.
Conclusion
The in vitro characterization of this compound robustly demonstrates its profile as a highly potent and selective serotonin reuptake inhibitor.[4][5] The significant separation between its high affinity for the serotonin transporter and its very low affinity for norepinephrine and dopamine transporters underscores its selectivity.[4] These pharmacological properties provide a strong basis for its development as a therapeutic agent for conditions mediated by serotonergic dysfunction, such as premature ejaculation.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
DA-8031: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been investigated for the treatment of premature ejaculation.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a proposed synthetic route for this compound. Additionally, it details the experimental protocols for key biological assays used to characterize its activity, including monoamine transporter binding and serotonin reuptake inhibition assays. All quantitative data are presented in structured tables for clarity and comparative analysis. Visual diagrams of its mechanism of action and a representative experimental workflow are also provided to facilitate understanding.
Chemical Structure and Properties
This compound, with the IUPAC name 1-(3-(dimethylamino)propyl)-1-(4-methoxyphenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, is a small molecule with a complex heterocyclic structure.[2] Its chemical formula is C21H24N2O2, and it has a molecular weight of 336.4 g/mol .[2]
| Property | Value | Reference |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-1-(4-methoxyphenyl)-3H-2-benzofuran-5-carbonitrile | [2] |
| Chemical Formula | C21H24N2O2 | [2] |
| Molecular Weight | 336.4 g/mol | [2] |
| PubChem CID | 42606390 | [2] |
| CAS Number | 1148027-74-0 | [2] |
Proposed Synthesis of this compound
While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be proposed based on the well-established synthesis of structurally similar compounds, such as citalopram.[2][3][4] The following scheme outlines a potential multi-step synthesis.
Disclaimer: This proposed synthesis is based on analogous chemical reactions and has not been experimentally verified. Reaction conditions, yields, and purification methods would require optimization.
Proposed Retrosynthetic Analysis:
The synthesis would likely begin with a suitable phthalide derivative, which is then elaborated to introduce the key functional groups of this compound. The critical steps would involve the introduction of the 4-methoxyphenyl group and the dimethylaminopropyl side chain.
Key Synthetic Steps:
-
Grignard reaction: 5-cyanophthalide would be reacted with a Grignard reagent derived from 4-bromoanisole (4-methoxyphenylmagnesium bromide) to introduce the 4-methoxyphenyl group at the 1-position.
-
Reduction: The resulting intermediate would be selectively reduced to the corresponding phthalane.
-
Alkylation: The phthalane intermediate would then be alkylated with a 3-(dimethylamino)propyl halide (e.g., 3-(dimethylamino)propyl chloride) in the presence of a strong base to introduce the side chain, yielding this compound.
Biological Activity and Pharmacokinetics
This compound is a high-affinity and selective inhibitor of the serotonin transporter (SERT).[1] Its selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is a key feature of its pharmacological profile.
Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition of this compound [1]
| Target | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50) |
| Serotonin Transporter (SERT) | 1.94 | 6.52 nM (rat brain synaptosomes) |
| Norepinephrine Transporter (NET) | 22,020 | 30.2 µM (rat brain synaptosomes) |
| Dopamine Transporter (DAT) | 77,679 | 136.9 µM (rat brain synaptosomes) |
Pharmacokinetics:
Pharmacokinetic studies in healthy male subjects have shown that this compound is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of 2-3 hours.[5] It exhibits a terminal elimination half-life of approximately 17.9–28.7 hours.[5] The systemic exposure to this compound increases proportionally with doses ranging from 20-80 mg.[5]
Table 2: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Oral Dose) [5]
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·hr/mL) | t1/2 (hr) |
| 5 mg | 10.3 ± 2.9 | 2.0 (1.0-3.0) | 168 ± 45.4 | 17.9 ± 3.4 |
| 10 mg | 21.1 ± 5.6 | 2.5 (2.0-4.0) | 389 ± 103 | 20.3 ± 3.1 |
| 20 mg | 45.9 ± 11.1 | 3.0 (2.0-4.0) | 967 ± 223 | 22.3 ± 4.2 |
| 40 mg | 90.5 ± 21.8 | 3.0 (2.0-6.0) | 2210 ± 544 | 24.1 ± 3.9 |
| 60 mg | 133 ± 33.2 | 3.0 (2.0-4.0) | 3450 ± 901 | 25.8 ± 4.5 |
| 80 mg | 181 ± 45.6 | 3.0 (2.0-6.0) | 4860 ± 1230 | 28.7 ± 5.6 |
| 120 mg | 284 ± 71.2 | 2.5 (2.0-4.0) | 7630 ± 1920 | 27.4 ± 4.8 |
Data are presented as mean ± standard deviation, except for Tmax which is presented as median (range).
Experimental Protocols
Monoamine Transporter Binding Affinity Assay
This assay determines the affinity of this compound for the serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Rat brain tissue (e.g., cortex for SERT and NET, striatum for DAT)
-
Radioligands: [3H]citalopram (for SERT), [3H]nisoxetine (for NET), [3H]GBR12935 (for DAT)
-
This compound solutions at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, the appropriate radioligand at a fixed concentration, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay in Rat Brain Synaptosomes
This assay measures the potency of this compound to inhibit the reuptake of serotonin into presynaptic nerve terminals.
Materials:
-
Rat brain tissue (e.g., whole brain or specific regions like the cortex)
-
[3H]Serotonin ([3H]5-HT)
-
This compound solutions at various concentrations
-
Krebs-Ringer buffer
-
Synaptosome preparation reagents (e.g., sucrose solution)
-
Scintillation counter
Procedure:
-
Synaptosome Preparation: Homogenize rat brain tissue in an isotonic sucrose solution and perform differential centrifugation to isolate the synaptosomal fraction.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound in Krebs-Ringer buffer.
-
Uptake Initiation: Initiate serotonin uptake by adding a fixed concentration of [3H]5-HT to the synaptosome suspension.
-
Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for serotonin uptake.
-
Uptake Termination: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]5-HT uptake (IC50).
Visualizations
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor.
Caption: A representative experimental workflow for the characterization of this compound.
References
- 1. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7148364B2 - Process for the preparation of 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofuran carbonitrile - Google Patents [patents.google.com]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of DA-8031 and its Metabolites in Plasma and Urine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of DA-8031, a selective serotonin reuptake inhibitor (SSRI) under development for the treatment of premature ejaculation, and its primary metabolites. The data herein is collated from key clinical studies to support further research and development efforts.
Quantitative Analysis of this compound and its Metabolites
The pharmacokinetics of this compound and its four major metabolites (M1, M2, M4, and M5) have been evaluated in healthy male subjects following single and multiple oral doses. The quantitative data from these studies are summarized below.
Plasma Pharmacokinetics after a Single Oral Dose
Following a single oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations (Cmax) at a median time of 2-3 hours. The terminal elimination half-life ranges from 17.9 to 28.7 hours, suggesting its suitability for a once-daily dosing regimen.[1][2][3] Dose-proportional pharmacokinetics were observed over the 20-80 mg dose range.[1][2][3]
Among the metabolites, M4 exhibits the highest plasma concentration, followed by M5 and M1.[1][3] The plasma concentration of M2 was generally too low to accurately estimate its pharmacokinetic characteristics.[1]
Table 1: Pharmacokinetic Parameters of this compound in Plasma After a Single Oral Dose
| Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | tmax (h) | t1/2 (h) | CL/F (L/h) |
| 5 | 18.8 ± 6.4 | 437.8 ± 174.4 | 2.0 (1.0-4.0) | 22.0 ± 5.5 | 12.8 ± 4.8 |
| 10 | 39.5 ± 11.1 | 1037.1 ± 316.3 | 3.0 (2.0-4.0) | 23.4 ± 4.4 | 10.3 ± 3.2 |
| 20 | 83.5 ± 25.8 | 2589.6 ± 1035.8 | 3.0 (2.0-4.0) | 28.7 ± 8.6 | 8.8 ± 3.5 |
| 40 | 170.0 ± 54.3 | 5576.1 ± 1891.2 | 3.0 (2.0-6.0) | 27.2 ± 6.7 | 7.9 ± 2.7 |
| 60 | 252.7 ± 89.1 | 8211.0 ± 3211.7 | 3.0 (2.0-4.0) | 25.4 ± 4.5 | 8.2 ± 3.2 |
| 80 | 344.8 ± 115.8 | 11840.1 ± 4538.1 | 3.0 (2.0-6.0) | 26.5 ± 5.6 | 7.5 ± 2.9 |
| 120 | 480.3 ± 141.5 | 17028.8 ± 4815.1 | 3.0 (2.0-4.0) | 24.9 ± 3.7 | 7.5 ± 2.1 |
Data are presented as mean ± standard deviation, except for tmax which is presented as median (range). Data sourced from a single ascending dose study.[1]
Table 2: Pharmacokinetic Parameters of this compound Metabolites in Plasma After a Single Oral Dose
| Metabolite | Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) | tmax (h) |
| M1 | 20 | 1.9 ± 0.8 | 58.9 ± 28.1 | 4.0 (3.0-6.0) |
| 80 | 6.1 ± 2.4 | 213.7 ± 100.9 | 4.0 (3.0-8.0) | |
| M4 | 20 | 19.3 ± 8.1 | 487.1 ± 223.4 | 4.0 (3.0-6.0) |
| 80 | 79.8 ± 34.2 | 2218.4 ± 1045.6 | 4.0 (3.0-8.0) | |
| M5 | 20 | 13.9 ± 5.0 | 618.7 ± 283.4 | 8.0 (4.0-12.0) |
| 80 | 54.6 ± 22.1 | 2893.0 ± 1380.0 | 8.0 (4.0-12.0) |
Data are presented as mean ± standard deviation, except for tmax which is presented as median (range). Data sourced from a single ascending dose study.[1]
Plasma Pharmacokinetics after Multiple Oral Doses
Following multiple daily doses of 20, 30, and 40 mg for 7 days, the plasma concentrations of this compound reached a steady state. The time to reach maximum concentration at steady state (tmax,ss) was between 2.2 and 3.0 hours, and the mean half-life was between 25.5 and 26.7 hours.[4][5][6] The accumulation index ranged from 2.3 to 2.8.[4][5]
Table 3: Pharmacokinetic Parameters of this compound in Plasma at Steady State After Multiple Oral Doses
| Dose (mg) | Cmax,ss (ng/mL) | AUC0-24h,ss (ng·h/mL) | tmax,ss (h) | t1/2 (h) | CL/F,ss (L/h) | Accumulation Index (R) |
| 20 | 158.3 ± 45.1 | 2987.8 ± 888.7 | 2.2 (2.0-4.0) | 25.5 ± 4.5 | 46.9 ± 13.9 | 2.3 ± 0.6 |
| 30 | 258.9 ± 84.4 | 5208.1 ± 1810.1 | 3.0 (2.0-4.0) | 26.7 ± 5.6 | 45.0 ± 15.6 | 2.4 ± 0.7 |
| 40 | 449.8 ± 150.2 | 9673.9 ± 3582.9 | 3.0 (2.0-4.0) | 26.1 ± 4.9 | 25.8 ± 9.6 | 2.8 ± 0.9 |
Data are presented as mean ± standard deviation, except for tmax,ss which is presented as median (range). Data sourced from a multiple ascending dose study.[4][6]
Urinary Excretion
A small fraction of unchanged this compound is excreted in the urine, with the fraction of unchanged drug excreted in urine (fe) being 0.09–0.18.[1] The mean renal clearance (CLR) was found to be between 3.7 and 5.6 L/h.[1][2][3] In contrast, a more significant portion of the administered dose is excreted in the urine as metabolites M4 and M5. Approximately 10.7%–16.5% of the oral dose is excreted as M4, and 5.1%–9.9% is excreted as M5.[1]
Table 4: Urinary Excretion Parameters of this compound and its Metabolites After a Single Oral Dose
| Parameter | This compound | M4 | M5 |
| fe (%) | 0.09 - 0.18 | 10.7 - 16.5 | 5.1 - 9.9 |
| CLR (L/h) | 3.7 - 5.6 | - | - |
Data represents the range of values observed across different dose groups.[1]
Experimental Protocols
Bioanalytical Method for Quantification in Plasma and Urine
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was employed for the quantification of this compound and its metabolites (M1, M2, M4, and M5) in human plasma and urine.[1]
Sample Preparation (Plasma):
-
Aliquots of plasma samples are mixed with an internal standard.
-
Proteins are precipitated using an organic solvent.
-
The mixture is centrifuged to separate the supernatant.
-
The supernatant is evaporated and reconstituted in the mobile phase for injection into the HPLC system.
Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Agilent 1260 infinity or equivalent.[1]
-
Mass Spectrometer: API 4000 QTRAP or equivalent.[1]
-
Column: Atlantis dC18 column (100×2.1 mm, 3 μm).[1]
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and each metabolite.
Method Validation: The bioanalytical method was validated according to regulatory guidelines, assessing for selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.
Pharmacokinetic Analysis
The pharmacokinetic parameters were estimated using a non-compartmental method with WinNonlin® software (version 6.3 or equivalent).[1]
-
Cmax and tmax: Determined directly from the observed plasma concentration-time data.
-
Area Under the Curve (AUC): Calculated using the linear-up/log-down trapezoidal method.
-
Terminal Elimination Half-life (t1/2): Calculated as ln(2)/λz, where λz is the terminal elimination rate constant estimated by linear regression of the log-linear portion of the plasma concentration-time curve.
-
Apparent Clearance (CL/F): Calculated as Dose/AUC.
-
Renal Clearance (CLR): Calculated as the amount of drug excreted unchanged in urine divided by the plasma AUC.
-
Metabolic Ratio (MR): Calculated as the AUC of the metabolite divided by the AUC of the parent drug.
Visualizations
Metabolic Pathway of this compound
This compound is metabolized in the liver primarily by cytochrome P450 enzymes. In vitro studies have implicated CYP2C19, CYP2C8, CYP2D6, CYP3A4, and CYP3A5 in its metabolism.[4][7] Clinical data strongly suggest that CYP2D6 is a key enzyme in the formation of metabolites M1, M4, and M5.[1][4] this compound is metabolized to M1, M2, and M4, with M1 and M4 being further metabolized to M5.[4][7]
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for a Single Ascending Dose Study
The first-in-human evaluation of this compound was a dose block-randomized, double-blind, placebo-controlled, single ascending dose study.[2][3]
Caption: Workflow of a single ascending dose clinical trial for this compound.
References
- 1. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DA-8031 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-8031 is a potent and selective serotonin reuptake inhibitor (SSRI) that has been primarily investigated for the treatment of premature ejaculation.[1] Preclinical studies in rodent models have been instrumental in characterizing its pharmacological profile, efficacy, and mechanism of action. These notes provide a comprehensive overview of the dosages, experimental protocols, and relevant biological pathways associated with this compound in rodent research.
Data Presentation
Table 1: Oral Administration of this compound in Male Rats
| Dosage (mg/kg) | Animal Model | Key Findings | Reference |
| 10, 30, 100 | Sprague-Dawley Rats (Copulation Study) | Dose-dependent increase in ejaculation latency time (significant at 30 and 100 mg/kg). Reduced mean number of ejaculations. No significant changes in mount, intromission, or post-ejaculatory interval. | [1] |
| 10, 30 | Wistar Rats (Platelet Serotonin Uptake) | Significant, dose-dependent inhibition of serotonin uptake. | [2] |
Table 2: Intravenous Administration of this compound in Male Rats
| Dosage (mg/kg) | Animal Model | Key Findings | Reference |
| 0.3, 1, 3 | Sprague-Dawley Rats (para-chloroamphetamine-induced ejaculation) | Significant inhibition of the increase in seminal vesicle pressure starting at 0.3 mg/kg. Significant decrease in bulbospongiosus muscle activity at 1 and 3 mg/kg. | [3] |
| 1, 3 | Sprague-Dawley Rats (Electrical stimulation of pudendal nerve) | Significant decrease in maximum amplitude of bulbospongiosus muscle EMG. Significant reduction in the area under the curve of the EMG wave at 3 mg/kg (similar to dapoxetine 3 mg/kg). | [3] |
Table 3: Pharmacokinetic Parameters of this compound in Male Rats (30 mg/kg, oral)
| Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | 0.38 ± 0.14 h | [1] |
| Half-life (t1/2) | 1.79 ± 0.32 h | [1] |
Signaling Pathway
The primary mechanism of action for this compound is the selective inhibition of the serotonin transporter (SERT).[1] This leads to an increase in the concentration of serotonin (5-HT) in the synaptic cleft. In the context of ejaculation, this increased serotonergic neurotransmission is thought to enhance the activity of 5-HT1B and 5-HT2C receptors, which have an inhibitory effect on the ejaculatory reflex.[4][5]
Caption: Mechanism of action of this compound in delaying ejaculation.
Experimental Protocols
Evaluation of Male Rat Sexual Behavior
This protocol is designed to assess the effects of orally administered this compound on the sexual behavior of male rats.
Materials:
-
Male Sprague-Dawley rats
-
Ovariectomized female Sprague-Dawley rats (primed with hormones to be receptive)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Observation cages with video recording equipment
Procedure:
-
Animal Acclimation: House male rats individually for at least one week before the experiment. Maintain a 12-hour light/dark cycle.
-
Subject Selection: Screen male rats for sexual activity and select those that exhibit consistent ejaculatory behavior.
-
Drug Administration: Administer this compound (10, 30, or 100 mg/kg) or vehicle orally to male rats.[1]
-
Observation Period: Approximately 30-60 minutes after administration, introduce a receptive female rat into the male's cage.
-
Behavioral Recording: Record the following parameters for a set duration (e.g., 30-60 minutes):
-
Mount Latency: Time from the introduction of the female to the first mount.
-
Intromission Latency: Time to the first intromission.
-
Ejaculation Latency: Time from the first intromission to ejaculation.
-
Mount Frequency: Number of mounts.
-
Intromission Frequency: Number of intromissions.
-
Ejaculation Frequency: Number of ejaculations.
-
Post-Ejaculatory Interval: Time from ejaculation to the next intromission.
-
-
Data Analysis: Compare the behavioral parameters between the this compound treated groups and the vehicle control group.
Chemically-Induced Ejaculation Models
These models are used to assess the effect of this compound on ejaculation without the need for female interaction.
A. para-chloroamphetamine (PCA)-Mediated Ejaculation
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
para-chloroamphetamine (PCA)
-
Anesthesia (e.g., urethane)
-
Equipment for measuring seminal vesicle pressure (SVP) and bulbospongiosus (BS) muscle electromyography (EMG)
Procedure:
-
Animal Preparation: Anesthetize the rats. Surgically implant electrodes into the BS muscle for EMG recording and a catheter into the seminal vesicle to measure pressure.
-
Drug Administration: Administer this compound or vehicle intravenously.
-
Induction of Ejaculation: After a predetermined time, administer PCA to induce ejaculation.
-
Data Recording: Record SVP and BS muscle EMG activity before and after PCA administration.
-
Data Analysis: Analyze the changes in SVP and EMG parameters (e.g., amplitude, area under the curve) to determine the inhibitory effect of this compound.[3]
B. meta-chlorophenylpiperazine (m-CPP)-Mediated Ejaculation
The protocol is similar to the PCA model, with m-CPP used as the ejaculatory-inducing agent.
Electrical Stimulation of the Sensory Branch of the Pudendal Nerve (SBPdn)
This model assesses the effect of this compound on the spinal control of ejaculation.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Dapoxetine (as a positive control)
-
Anesthesia
-
Spinal cord transection equipment
-
Electrodes for SBPdn stimulation and BS muscle EMG recording
Procedure:
-
Animal Preparation: Anesthetize the rats and perform a spinal cord transection. Isolate the SBPdn and place a stimulating electrode. Insert recording electrodes into the BS muscle.
-
Drug Administration: Administer a single intravenous dose of this compound or a reference drug like dapoxetine.[3]
-
Stimulation and Recording: Apply electrical stimulation to the SBPdn and record the resulting EMG activity of the BS muscle.
-
Data Analysis: Compare the EMG wave characteristics (e.g., amplitude, area under the curve) between the treatment groups to evaluate the inhibitory effect of this compound on the ejaculatory reflex.[3]
References
- 1. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ejaculatory responses are inhibited by a new chemical entity, this compound, in preclinical rodent models of ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering DA-8031 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been investigated for its potential therapeutic application in premature ejaculation.[1] Its mechanism of action lies in its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the extracellular levels of serotonin in the synaptic cleft.[2] Preclinical studies in rat models have demonstrated the efficacy of this compound in delaying ejaculation. This document provides detailed protocols for the administration of this compound to rats for research purposes, based on available preclinical data.
Data Presentation
Table 1: In Vivo Efficacy of Oral this compound on Ejaculation Latency in Male Rats
| Dose (mg/kg, p.o.) | Ejaculation Latency (seconds, mean ± SEM) | Percentage Increase from Vehicle | Reference |
| Vehicle | 383 ± 41 | - | [3] |
| 10 | Not specified | Not specified | [3] |
| 30 | 505 ± 45 | 31.85% | [3] |
| 100 | 605 ± 52 | 57.96% | [3] |
| *P < 0.05 compared with vehicle |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Parameter | Value (mean ± SD) | Reference |
| Dose | 30 mg/kg | [3][4] |
| Tmax (h) | 0.38 ± 0.14 | [3][4] |
| t1/2 (h) | 1.79 ± 0.32 | [3][4] |
Table 3: In Vivo Models for Efficacy Testing of this compound in Rats
| Model | Administration Route | Effective Doses | Key Findings | Reference |
| Male Rat Sexual Behavior | Oral | 30 and 100 mg/kg | Dose-dependent increase in ejaculation latency time.[3][4] | [3][4] |
| para-Chloroamphetamine (PCA)-Induced Ejaculation | Oral and Intravenous | Not specified | Significant inhibition of ejaculation.[2] | [2] |
| meta-Chlorophenylpiperazine (m-CPP)-Mediated Ejaculation | Oral and Intravenous | Not specified | Significant inhibition of ejaculation.[2] | [2] |
Experimental Protocols
Note: The specific vehicle used for the administration of this compound in the cited rat studies was not explicitly stated. Therefore, the following protocols recommend a common and generally appropriate vehicle. Researchers should perform their own solubility and stability tests.
Protocol 1: Oral Administration of this compound for Evaluation of Male Rat Sexual Behavior
Objective: To assess the effect of orally administered this compound on the sexual behavior of male rats.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Male Sprague-Dawley rats (sexually experienced)
-
Receptive female Sprague-Dawley rats (oestrus induced)
-
Oral gavage needles (18-20 gauge, with a rounded tip)
-
Syringes
-
Observation chambers
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, prepare a suspension of this compound in 0.5% methylcellulose.
-
For a 10 mg/kg dose, for a 300g rat, weigh 3 mg of this compound and suspend it in a final volume of 1.5 ml of vehicle (assuming a dosing volume of 5 ml/kg).
-
Vortex thoroughly to ensure a homogenous suspension. Prepare fresh for each experiment.
-
-
Animal Dosing:
-
Acclimatize male rats to the testing room for at least 60 minutes before dosing.
-
Administer this compound (10, 30, or 100 mg/kg) or vehicle via oral gavage. The volume of administration should be consistent across all groups (e.g., 5 ml/kg).
-
-
Behavioral Observation:
-
Approximately 30-60 minutes after dosing, place a male rat in the observation chamber and allow for a 5-minute acclimatization period.
-
Introduce a receptive female rat into the chamber.
-
Record the following parameters for 30-60 minutes:
-
Mount Latency (ML)
-
Intromission Latency (IL)
-
Ejaculation Latency (EL)
-
Mount Frequency (MF)
-
Intromission Frequency (IF)
-
Post-Ejaculatory Interval (PEI)
-
-
Protocol 2: Intravenous Administration of this compound in the para-Chloroamphetamine (PCA)-Induced Ejaculation Model
Objective: To evaluate the inhibitory effect of intravenously administered this compound on PCA-induced ejaculation in anesthetized rats.
Materials:
-
This compound
-
Vehicle: Sterile saline (0.9% NaCl) or a suitable solubilizing agent like a mixture of 20% N,N-Dimethylacetamide, 40% Propylene glycol, and 40% Polyethylene Glycol (PEG-400).[5] Note: Vehicle suitability must be confirmed.
-
para-Chloroamphetamine (PCA)
-
Anesthetic (e.g., Urethane)
-
Male Sprague-Dawley or Wistar rats
-
Intravenous catheters (for tail vein injection)
-
Syringes and infusion pumps
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic (e.g., urethane).
-
Surgically implant a catheter into the lateral tail vein for intravenous administration.
-
-
Preparation of Dosing Solution:
-
Dissolve this compound in the chosen sterile vehicle to the desired concentration. Ensure complete dissolution.
-
Dissolve PCA in sterile saline.
-
-
Drug Administration:
-
The exact timing of this compound administration relative to PCA was not specified in the available literature. A common approach is to administer the test compound prior to the inducing agent. Administer this compound intravenously as a bolus or infusion 15-30 minutes before the administration of PCA.
-
Administer PCA intravenously to induce ejaculation.
-
-
Ejaculation Assessment:
-
Observe and record the occurrence of ejaculation.
-
The ejaculatory response can be quantified by weighing the collected seminal plugs.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as an SSRI.
Experimental Workflow for Oral Administration and Behavioral Testing
Caption: Workflow for evaluating this compound's effect on rat sexual behavior.
References
- 1. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NTP Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of DA-8031 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has been investigated for the on-demand treatment of premature ejaculation (PE).[1][2] As a selective serotonin transporter (SERT) inhibitor, this compound is designed to modulate the serotonergic pathways that play a crucial role in the ejaculatory process.[3] Preclinical studies in rodent models have been instrumental in characterizing the pharmacological profile and efficacy of this compound, demonstrating its potential to delay ejaculation.[4][5] These studies provide a foundation for its clinical development and offer valuable insights for researchers in the field of sexual medicine and pharmacology.
This document provides detailed application notes and protocols for measuring the efficacy of this compound in established preclinical models, based on published research. It is intended to guide researchers in designing and executing similar studies to evaluate novel compounds for the treatment of premature ejaculation.
Mechanism of Action
This compound functions by selectively binding to the serotonin transporter (SERT), thereby blocking the reuptake of serotonin (5-HT) from the synaptic cleft.[4] This action leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The central hypothesis is that increased serotonergic activity in key areas of the central nervous system involved in ejaculatory control leads to a delay in the ejaculatory reflex.
This compound exhibits high affinity and selectivity for the serotonin transporter over other monoamine transporters, such as those for norepinephrine and dopamine.[4] This selectivity is a critical attribute, as it is expected to minimize off-target effects and lead to a more favorable side-effect profile.[3]
Preclinical Models and Efficacy Data
The efficacy of this compound has been evaluated in several well-established rat models of ejaculation and sexual behavior. These models are designed to assess various aspects of the ejaculatory response and copulatory behavior.
Male Rat Sexual Behavior Model
This model is used to evaluate the effects of a test compound on copulatory behaviors in sexually experienced male rats when paired with receptive female rats.[1] Key parameters measured include ejaculation latency time (ELT), as well as the number of mounts and intromissions preceding ejaculation.
Experimental Workflow:
Efficacy Data:
| Treatment Group | Dose (mg/kg, oral) | Ejaculation Latency Time (seconds) |
| Vehicle | - | 383 ± 41 |
| This compound | 10 | - |
| This compound | 30 | 505 ± 45 |
| This compound | 100 | 605 ± 52 |
| *p < 0.05 compared to vehicle[3] |
This compound produced a dose-dependent increase in ejaculation latency time, with statistical significance observed at 30 and 100 mg/kg.[1] Importantly, this compound did not significantly affect the number of mounts or intromissions, nor the post-ejaculatory interval, suggesting a specific effect on the timing of ejaculation without altering other aspects of sexual behavior.[1][3]
Chemically-Induced Ejaculation Models
These models utilize chemical agents to induce ejaculation in anesthetized or conscious rats, allowing for the study of the ejaculatory reflex independent of copulatory behavior. Common inducing agents include para-chloroamphetamine (PCA) and meta-chlorophenylpiperazine (m-CPP).[4]
Efficacy Data:
This compound has been shown to significantly inhibit ejaculation in both PCA and m-CPP-mediated ejaculation models in rats following oral and intravenous administration.[4]
Electrophysiological Models
These models involve the direct electrical stimulation of nerves involved in the ejaculatory reflex and the recording of physiological responses, such as muscle contractions and changes in seminal vesicle pressure.
-
Electrical Stimulation of the Sensory Branch of the Pudendal Nerve (SBPdn): This model assesses the expulsion phase of ejaculation by measuring the electromyogram (EMG) of the bulbospongiosus (BS) muscle.[5]
-
Para-chloroamphetamine (PCA)-Induced Ejaculation Model: In this variation, seminal vesicle pressure (SVP) and BS muscle EMG are recorded to evaluate both the emission and expulsion phases of ejaculation.[5]
Efficacy Data:
| Model | Treatment Group | Dose (mg/kg, IV) | Outcome Measure | Result |
| SBPdn Stimulation | This compound | 1 | BS Muscle EMG (Max Amplitude) | Significant Decrease |
| This compound | 3 | BS Muscle EMG (Max Amplitude) | Significant Decrease | |
| This compound | 3 | BS Muscle EMG (AUC) | Significant Reduction | |
| PCA-Induced Ejaculation | This compound | 0.3 | Seminal Vesicle Pressure (SVP) | Significant Inhibition |
| This compound | 1 | BS Muscle EMG (AUC) | Significant Decrease | |
| This compound | 3 | BS Muscle EMG (AUC) | Significant Decrease | |
| [5] |
These results indicate that this compound effectively inhibits both the emission (as shown by SVP inhibition) and expulsion (as shown by reduced BS muscle activity) phases of ejaculation.[5]
Experimental Protocols
Protocol 1: Male Rat Sexual Behavior Assay
Objective: To assess the effect of this compound on copulatory behavior and ejaculation latency in sexually experienced male rats.
Materials:
-
Sexually experienced male Sprague-Dawley rats
-
Ovariectomized female Sprague-Dawley rats
-
Estradiol benzoate and progesterone for priming female rats
-
This compound and a suitable vehicle for oral administration
-
Testing arenas equipped with video recording equipment
-
Stopwatches
Procedure:
-
Animal Preparation:
-
House male rats individually and maintain them on a reverse light-dark cycle.
-
Confirm the sexual experience of male rats through prior screening tests.
-
Induce sexual receptivity in ovariectomized female rats by subcutaneous administration of estradiol benzoate (e.g., 10 µg) 48 hours prior to testing, followed by progesterone (e.g., 500 µg) 4-6 hours before testing.
-
-
Drug Administration:
-
Administer this compound or vehicle to male rats via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg).
-
Allow for a 30-60 minute absorption period before initiating behavioral testing.
-
-
Behavioral Testing:
-
Place a male rat in the testing arena and allow for a brief acclimatization period.
-
Introduce a receptive female rat into the arena.
-
Record the following behavioral parameters for a set duration (e.g., 30 minutes) or until the first post-ejaculatory interval begins:
-
Mount Latency: Time from the introduction of the female to the first mount.
-
Intromission Latency: Time from the introduction of the female to the first intromission.
-
Ejaculation Latency: Time from the first intromission to ejaculation.
-
Mount Frequency: Number of mounts before ejaculation.
-
Intromission Frequency: Number of intromissions before ejaculation.
-
Post-Ejaculatory Interval: Time from ejaculation to the resumption of copulatory behavior.
-
-
-
Data Analysis:
-
Calculate the mean and standard error for each behavioral parameter for each treatment group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the treatment groups to the vehicle control group.
-
Protocol 2: Para-chloroamphetamine (PCA)-Induced Ejaculation Assay
Objective: To evaluate the effect of this compound on the emission and expulsion phases of ejaculation induced by PCA.
Materials:
-
Male Sprague-Dawley or Wistar rats[4]
-
Urethane for anesthesia
-
Para-chloroamphetamine (PCA)
-
This compound and a suitable vehicle for intravenous administration
-
Pressure transducer and catheter for measuring seminal vesicle pressure (SVP)
-
EMG electrodes and recording system for bulbospongiosus (BS) muscle activity
-
Surgical instruments
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat with urethane.
-
Implant a catheter into the seminal vesicle to measure SVP.
-
Insert EMG electrodes into the BS muscle to record electrical activity.
-
Cannulate a jugular vein for intravenous drug administration.
-
-
Drug Administration and Ejaculation Induction:
-
Administer this compound or vehicle intravenously at the desired doses (e.g., 0.3, 1, 3 mg/kg).
-
After a short period, administer PCA to induce ejaculation.
-
-
Data Acquisition and Analysis:
-
Simultaneously record SVP and BS muscle EMG before and after PCA administration.
-
Measure the peak SVP and the area under the curve (AUC) of the BS muscle EMG waveform.
-
Compare these parameters between the this compound treatment groups and the vehicle control group using appropriate statistical analysis.
-
Conclusion
The preclinical data strongly support the efficacy of this compound in delaying ejaculation. The compound has demonstrated a clear dose-dependent increase in ejaculation latency time in behavioral models and has been shown to inhibit both the emission and expulsion phases of the ejaculatory reflex in electrophysiological and chemically-induced models.[1][5] Its high selectivity for the serotonin transporter suggests a targeted mechanism of action with the potential for a favorable safety profile.[3][4] The protocols outlined in this document provide a framework for the continued investigation of this compound and other novel compounds for the treatment of premature ejaculation.
References
- 1. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ejaculatory responses are inhibited by a new chemical entity, this compound, in preclinical rodent models of ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of DA-8031
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the in vivo effects of DA-8031, a selective serotonin reuptake inhibitor (SSRI), as a potential treatment for premature ejaculation.
Mechanism of Action of this compound
This compound is a potent and selective serotonin transporter (SERT) inhibitor.[1][2] By blocking the reuptake of serotonin in the synaptic cleft, this compound enhances serotonergic neurotransmission.[3] This increased serotonin level in the central nervous system is believed to play a crucial role in delaying the ejaculatory reflex.[3] The mechanism of action was further confirmed by positron emission tomography (PET) studies in rats, which demonstrated reduced SERT occupancy by this compound in the midbrain.[3] In vivo microdialysis has also shown that administration of this compound leads to a dose-dependent increase in extracellular serotonin levels in the dorsal raphe nucleus.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy and pharmacokinetics of this compound from in vivo studies.
Table 1: Efficacy of this compound in Rat Models of Premature Ejaculation
| In Vivo Model | Species | Route of Administration | Dose of this compound | Key Findings |
| Chemically-Induced Ejaculation (para-chloroamphetamine - PCA) | Rat | Oral & Intravenous | Not specified in abstracts | Significant inhibition of ejaculation.[4] |
| Chemically-Induced Ejaculation (meta-chlorophenylpiperazine - m-CPP) | Rat | Oral & Intravenous | Not specified in abstracts | Significant inhibition of ejaculation.[4] |
| Electrical Stimulation of Pudendal Nerve (SBPdn) | Rat | Intravenous | 1 and 3 mg/kg | Significant decrease in maximum amplitude of bulbospongiosus (BS) muscle EMG.[5] |
| 3 mg/kg | Significant reduction in the area under the curve (AUC) of BS muscle EMG.[5] | |||
| PCA-Induced Ejaculation | Rat | Intravenous | ≥ 0.3 mg/kg | Significant inhibition of seminal vesicle pressure (SVP) increase.[5] |
| 1 and 3 mg/kg | Significant decrease in AUC of BS muscle EMG.[5] | |||
| Male Rat Sexual Behavior | Rat | Oral | 30 and 100 mg/kg | Dose-dependent increase in ejaculation latency time (p < 0.05).[1][2] |
| 10, 30, and 100 mg/kg | Dose-dependent reduction in the mean number of ejaculations.[1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 0.38 ± 0.14 h |
| Half-life (t1/2) | 1.79 ± 0.32 h |
Data obtained after a single oral administration of 30 mg/kg this compound in rats.[1][2]
Experimental Protocols
Chemically-Induced Ejaculation Model
This model is used to assess the inhibitory effect of a test compound on ejaculation induced by serotonin-releasing agents like para-chloroamphetamine (PCA) or meta-chlorophenylpiperazine (m-CPP).
Experimental Workflow:
Protocol:
-
Animals: Use adult male Sprague-Dawley rats. House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow for an acclimatization period of at least one week before the experiment.
-
Drug Administration:
-
Administer this compound or vehicle control via the desired route (oral or intravenous) at a predetermined time before the inducing agent.
-
Administer the ejaculation-inducing agent, such as para-chloroamphetamine (PCA) at a dose of 5 mg/kg intraperitoneally (i.p.) or meta-chlorophenylpiperazine (m-CPP) at a dose of 0.3 mg/kg i.p.[6]
-
-
Observation:
-
Place each rat in an individual observation cage immediately after the administration of the inducing agent.
-
Observe the animals for a period of 1 to 2 hours for signs of ejaculation.
-
-
Data Collection:
-
The primary endpoint is the occurrence of ejaculation, which is confirmed by the presence of seminal plugs.
-
Collect and weigh the seminal plugs to quantify the ejaculatory response.
-
-
Data Analysis:
-
Compare the incidence of ejaculation and the weight of seminal plugs between the this compound treated groups and the vehicle control group using appropriate statistical tests.
-
Electrical Stimulation of the Pudendal Nerve Model
This model assesses the effect of a test compound on the ejaculatory response induced by direct nerve stimulation.
Experimental Workflow:
Protocol:
-
Animals and Surgical Preparation:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the animals (e.g., with urethane).
-
Perform a spinal cord transection at the thoracic level to eliminate supraspinal influences.
-
Isolate the sensory branch of the pudendal nerve (SBPdn) in the pelvic canal.
-
-
Electrode Placement:
-
Place stimulating electrodes on the isolated SBPdn.
-
Insert recording electrodes into the bulbospongiosus (BS) muscle to record electromyographic (EMG) activity.
-
A pressure transducer can be placed in the seminal vesicle to measure seminal vesicle pressure (SVP).
-
-
Drug Administration:
-
Administer a single intravenous (IV) dose of this compound or vehicle.
-
-
Electrical Stimulation and Data Recording:
-
Apply electrical stimulation to the SBPdn. Typical stimulation parameters may include square wave pulses of 1-msec duration at a frequency of 60 Hz and a voltage of 6 V, applied for 30 seconds.
-
Record the EMG of the BS muscle and the SVP during stimulation.
-
-
Data Analysis:
-
Analyze the recorded EMG signals to determine the area under the curve (AUC) and the maximum amplitude.
-
Analyze the SVP recordings to measure changes in pressure.
-
Compare these parameters between the this compound treated groups and the vehicle control group.
-
Male Rat Sexual Behavior Model
This model evaluates the effect of a test compound on copulatory behavior in sexually experienced male rats.
Experimental Workflow:
Protocol:
-
Animals:
-
Use sexually experienced adult male rats.
-
Use ovariectomized female rats, brought into behavioral estrus with hormonal treatment (e.g., subcutaneous injections of estradiol benzoate followed by progesterone).
-
-
Drug Administration:
-
Administer this compound or vehicle orally to the male rats.
-
-
Behavioral Testing:
-
Acclimatize the male rat to the testing arena for a short period (e.g., 5-10 minutes).
-
Introduce a receptive female into the arena.
-
Record the sexual behavior of the male rat for a defined period (e.g., 30 minutes) or until the first post-ejaculatory interval.
-
-
Behavioral Parameters:
-
Record the following parameters:
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF): Number of mounts before ejaculation.
-
Intromission Frequency (IF): Number of intromissions before ejaculation.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
-
-
-
Data Analysis:
-
Compare the recorded behavioral parameters between the this compound treated groups and the vehicle control group using appropriate statistical methods. A significant increase in ejaculation latency is indicative of a potential therapeutic effect for premature ejaculation.[1]
-
References
- 1. Evidence for an involvement of peripheral serotonin in p-chloroamphetamine-induced ejaculation of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Ejaculations induced by p-chloroamphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ejaculations induced by p-chloroamphetamine (PCA) in rats, hamsters and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic actions of apomorphine and m-chlorophenylpiperazine on ejaculation, but not penile erection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DA-8031 in Neurotransmitter Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-8031 is a novel compound identified as a potent and selective serotonin reuptake inhibitor (SSRI).[1] It exhibits high affinity for the serotonin transporter (SERT), with significantly lower affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1] This selectivity makes this compound a valuable tool for researchers studying the serotonergic system and a potential candidate for therapeutic development, particularly for conditions modulated by serotonin levels, such as premature ejaculation.[1] These application notes provide detailed protocols for utilizing this compound in neurotransmitter uptake assays to characterize its inhibitory activity and selectivity.
Mechanism of Action
This compound functions by binding to the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this reuptake process, this compound effectively increases the concentration and prolongs the availability of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.
Data Presentation
The inhibitory activity of this compound on monoamine transporters has been quantified through in vitro binding and reuptake inhibition assays. The following tables summarize the key quantitative data regarding the affinity (Ki) and potency (IC50) of this compound.
Table 1: Binding Affinity of this compound for Monoamine Transporters
| Transporter | Ki (nM) |
| Serotonin Transporter (SERT) | 1.94 |
| Norepinephrine Transporter (NET) | 22,020 |
| Dopamine Transporter (DAT) | 77,679 |
Data derived from monoamine transporter binding affinity assays.[1]
Table 2: In Vitro Inhibition of Monoamine Reuptake by this compound
| Neurotransmitter | IC50 |
| 5-Hydroxytryptamine (Serotonin) | 6.52 nM |
| Norepinephrine | 30.2 µM |
| Dopamine | 136.9 µM |
Data from monoamine reuptake inhibition assays performed in rat brain synaptosomes.[1]
Mandatory Visualizations
References
Pharmacokinetic Profile of DA-8031: A Novel Selective Serotonin Reuptake Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: DA-8031 is a novel selective serotonin reuptake inhibitor (SSRI) under development for the treatment of premature ejaculation.[1][2][3][4] Understanding its pharmacokinetic profile is crucial for determining appropriate dosage regimens and ensuring its safety and efficacy. This document provides a detailed overview of the pharmacokinetic analysis of this compound in healthy male subjects, based on findings from single and multiple ascending dose studies. It includes a summary of key pharmacokinetic parameters, detailed experimental protocols, and visualizations of the experimental workflow and metabolic pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been evaluated in healthy male subjects following both single and multiple oral administrations. The key findings are summarized in the tables below.
Single Ascending Dose Study
A randomized, double-blind, placebo-controlled, single ascending dose study was conducted with this compound administered at doses of 5, 10, 20, 40, 60, 80, or 120 mg.[3] After a single dose, plasma this compound reached its maximum concentration at a median of 2–3 hours and was eliminated with a terminal elimination half-life of 17.9–28.7 hours.[1][3] Dose-proportional pharmacokinetics were observed over the dose range of 20–80 mg.[1][3]
Table 1: Pharmacokinetic Parameters of this compound After a Single Oral Dose
| Parameter | 20 mg | 40 mg | 60 mg | 80 mg | 120 mg |
| Cmax (ng/mL) | 28.6 ± 8.5 | 60.9 ± 15.7 | 81.5 ± 21.5 | 114.3 ± 35.8 | 185.5 ± 38.7 |
| Tmax (hr) | 2.5 (2.0-4.0) | 3.0 (2.0-4.0) | 2.5 (2.0-4.0) | 3.0 (2.0-6.0) | 3.0 (2.0-4.0) |
| AUC0–t (ng·h/mL) | 647.6 ± 174.4 | 1461.1 ± 388.4 | 2074.8 ± 514.8 | 2777.6 ± 814.7 | 5082.7 ± 1155.8 |
| t1/2 (hr) | 20.8 ± 3.4 | 21.1 ± 2.7 | 19.9 ± 2.0 | 20.1 ± 2.5 | 22.3 ± 5.0 |
| CL/F (L/h) | 32.8 ± 8.2 | 28.9 ± 7.6 | 29.9 ± 7.0 | 30.6 ± 8.1 | 24.5 ± 5.1 |
| Renal Clearance (L/h) | 4.8 ± 1.1 | 5.6 ± 1.2 | 4.9 ± 1.0 | 4.4 ± 1.1 | 3.7 ± 0.8 |
Data are presented as mean ± standard deviation, except for Tmax, which is presented as median (range). Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC0–t = Area under the plasma concentration-time curve from time zero to the last quantifiable concentration; t1/2 = Terminal half-life; CL/F = Apparent oral clearance.
Multiple Ascending Dose Study
In a multiple-dose study, healthy male subjects received daily oral doses of 20, 30, or 40 mg of this compound for 7 consecutive days.[2][4] At steady state, the plasma concentration of this compound reached its maximum in 2.2 to 3.0 hours and was eliminated with a mean half-life of 25.5 to 26.7 hours.[2][4] The systemic exposure of this compound increased in a more than dose-proportional manner with increasing doses.[2]
Table 2: Pharmacokinetic Parameters of this compound at Steady State After Multiple Oral Doses
| Parameter | 20 mg | 30 mg | 40 mg |
| Cmax,ss (ng/mL) | 91.8 ± 23.3 | 161.4 ± 49.3 | 286.8 ± 101.1 |
| Tmax,ss (hr) | 3.0 (2.0-4.0) | 2.5 (2.0-4.0) | 2.2 (2.0-4.0) |
| AUC0–24h,ss (ng·h/mL) | 1488.2 ± 372.4 | 2732.1 ± 859.6 | 5219.8 ± 1951.3 |
| t1/2 (hr) | 26.7 ± 4.5 | 25.5 ± 3.6 | 26.1 ± 5.0 |
| Accumulation Index | 2.3 ± 0.4 | 2.4 ± 0.5 | 2.8 ± 0.8 |
Data are presented as mean ± standard deviation, except for Tmax,ss, which is presented as median (range). Cmax,ss = Maximum plasma concentration at steady state; Tmax,ss = Time to reach Cmax at steady state; AUC0–24h,ss = Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state; t1/2 = Terminal half-life.
Experimental Protocols
Study Design
Single Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled study was conducted.[3][5] Healthy male subjects were administered a single oral dose of this compound (5, 10, 20, 40, 60, 80, or 120 mg) or a placebo.[3]
Multiple Ascending Dose Study: A dose block-randomized, double-blind, placebo-controlled study was conducted in three dose groups: 20, 30, and 40 mg of this compound.[2][4] Healthy male subjects were randomized to receive either this compound or a placebo orally once daily for 7 consecutive days.[2][4]
Sample Collection
Blood Samples: For the single-dose study, serial blood samples were collected for pharmacokinetic analysis at predetermined time points.[3] In the multiple-dose study, serial blood samples were collected for pharmacokinetic evaluation.[2][4]
Urine Samples: In both single and multiple dose studies, urine samples were collected to assess the renal clearance of this compound and its metabolites.[1][2][4]
Bioanalytical Method
Plasma and urine concentrations of this compound and its four metabolites (M1, M2, M4, and M5) were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][3]
Pharmacokinetic Analysis
The pharmacokinetic parameters of this compound and its metabolites were estimated using a non-compartmental method with WinNonlin® software.[1]
-
Cmax and Tmax: The maximum observed plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the plasma concentration-time profiles.[1]
-
AUC: The area under the plasma concentration-time curve (AUC) was calculated using the linear-up/log-down trapezoidal method.[1]
-
Elimination Half-Life (t1/2): The elimination rate constant (λz) was estimated by regression of the log-linear decrease of the plasma concentration-time profile, and the terminal elimination half-life was calculated as ln(2)/λz.[1]
Genetic Analysis
The effect of genetic polymorphisms of cytochrome P450 (CYP) enzymes, specifically CYP2D6, on the pharmacokinetics of this compound was evaluated.[1][6] Pharmacokinetic-related genes were analyzed using methods such as the DMET™ Plus platform.[2][4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the pharmacokinetic analysis of this compound.
Mechanism of Action and Metabolism
This compound is a selective serotonin reuptake inhibitor (SSRI).[7] Its primary mechanism of action is the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. The metabolism of this compound is influenced by cytochrome P450 enzymes, particularly CYP2D6.[1][6] Genetic variations in CYP2D6 can lead to differences in drug exposure among individuals, with CYP2D6 intermediate metabolizers showing significantly greater dose-normalized Cmax and AUC of this compound compared to extensive metabolizers.[1]
Caption: Mechanism of action and metabolic pathway of this compound.
References
- 1. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing DA-8031 Binding to Serotonin Transporters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the assessment of the binding characteristics of DA-8031, a selective serotonin reuptake inhibitor (SSRI), to the serotonin transporter (SERT). The following methods are described: in vitro radioligand binding assays, serotonin reuptake inhibition assays in rat brain synaptosomes, and in vivo positron emission tomography (PET) imaging for SERT occupancy.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with monoamine transporters, demonstrating its high affinity and selectivity for the serotonin transporter.
Table 1: Monoamine Transporter Binding Affinity of this compound [1]
| Transporter | Ki (nM) |
| Serotonin (SERT) | 1.94 |
| Norepinephrine (NET) | 22,020 |
| Dopamine (DAT) | 77,679 |
Table 2: Monoamine Reuptake Inhibition by this compound in Rat Brain Synaptosomes [1]
| Monoamine | IC50 (nM) |
| Serotonin (5-HT) | 6.52 |
| Norepinephrine (NE) | 30,200 |
| Dopamine (DA) | 136,900 |
Table 3: In Vivo Serotonin Transporter (SERT) Occupancy of this compound in Rat Midbrain via [11C]DASB PET Imaging [2]
| This compound Dose (mg/kg) | SERT Occupancy (%) |
| 10 | 31 |
| 30 | ~50 (ED50 = 13.5 mg/kg) |
| 100 | 84 |
Experimental Protocols
Radioligand Binding Assay for this compound Affinity to SERT
This protocol determines the binding affinity (Ki) of this compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand from the transporter.
Materials:
-
Rat brain tissue (e.g., cerebral cortex or whole brain minus cerebellum)
-
[3H]-Citalopram or [3H]-Paroxetine (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Incubator
-
Filtration manifold
-
Scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize rat brain tissue in 10 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in fresh ice-cold binding buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known SERT inhibitor like fluoxetine (for non-specific binding).
-
50 µL of various concentrations of this compound.
-
50 µL of [3H]-Citalopram (at a concentration near its Kd).
-
100 µL of the prepared membrane suspension.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DA-8031 Solution Preparation in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
DA-8031 is a novel and potent selective serotonin reuptake inhibitor (SSRI) that has shown promise in preclinical studies for the treatment of premature ejaculation.[1][2] Effective and reproducible in vivo studies are contingent upon the proper preparation of the dosing solution. This document provides detailed application notes and protocols for the preparation of this compound solutions intended for oral administration in rodent models, based on established practices for compounds of a similar class.
Mechanism of Action
This compound functions by selectively blocking the reuptake of serotonin at the presynaptic neuron terminal. This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The diagram below illustrates this signaling pathway.
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor.
Quantitative Data Summary
The following table summarizes the oral doses of this compound used in preclinical studies in rats.
| Parameter | Value | Species | Administration Route | Reference |
| Effective Dose Range | 10 - 100 mg/kg | Rat | Oral | [2] |
| Significant Inhibition of Ejaculation | 10 and 30 mg/kg | Rat | Oral | [1] |
| Dose-dependent increase in ejaculation latency | 30 and 100 mg/kg | Rat | Oral | [2] |
Recommended Vehicle for Oral Administration
While specific solubility data for this compound in various vehicles is not publicly available, a common and well-tolerated vehicle for oral gavage of selective serotonin reuptake inhibitors (SSRIs) in rats is an aqueous suspension using a cellulose derivative as a suspending agent and a surfactant to improve wettability.
Recommended Vehicle Composition:
-
Suspending Agent: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water.
-
Surfactant (Optional): 0.1% - 0.2% (v/v) Tween® 80 (Polysorbate 80).
This vehicle is widely used in preclinical studies and is known to be well-tolerated by rodents.
Experimental Protocol: Preparation of this compound Suspension for Oral Gavage
This protocol describes the preparation of a 10 mg/mL suspension of this compound, suitable for administering a 100 mg/kg dose to a rat in a volume of 10 mL/kg. Adjustments to the concentration can be made based on the desired dosage and administration volume.
Materials:
-
This compound powder
-
0.5% Methylcellulose (or Carboxymethylcellulose) in sterile water
-
Tween® 80 (optional)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Pipettes
Workflow Diagram:
References
Application Notes and Protocols for Positron Emission Tomography (PET) Studies with DA-8031
Audience: Researchers, scientists, and drug development professionals.
Introduction:
DA-8031 is a novel, potent, and selective serotonin reuptake inhibitor (SSRI) investigated for the treatment of premature ejaculation.[1][2] Its therapeutic effect is believed to be mediated by blocking the serotonin transporter (SERT), leading to increased synaptic serotonin levels.[3] Positron Emission Tomography (PET) is a powerful molecular imaging technique that can be utilized to non-invasively investigate the in vivo pharmacology of this compound. Specifically, PET studies can quantify the engagement of this compound with its target, the serotonin transporter, in the living brain. This document provides detailed application notes and protocols for conducting PET studies to assess the SERT occupancy of this compound using the radioligand [11C]DASB.[4]
Mechanism of Action of this compound
This compound exhibits high affinity and selectivity for the serotonin transporter.[2] By inhibiting SERT, this compound blocks the reuptake of serotonin from the synaptic cleft, leading to an accumulation of serotonin and enhanced serotonergic neurotransmission. This enhanced signaling in pathways controlling ejaculation is thought to delay the ejaculatory reflex.
Caption: Mechanism of action of this compound at the serotonergic synapse.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacokinetics of this compound in Rats [1][5]
| Parameter | Value (at 30 mg/kg, oral) |
| Tmax (h) | 0.38 ± 0.14 |
| T1/2 (h) | 1.79 ± 0.32 |
Table 2: In Vitro Monoamine Transporter Binding Affinity and Reuptake Inhibition of this compound [2]
| Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| Serotonin (SERT) | 1.94 | 6.52 |
| Norepinephrine (NET) | 22,020 | 30,200 |
| Dopamine (DAT) | 77,679 | 136,900 |
Table 3: SERT Occupancy by this compound in Rat Midbrain Measured by [11C]DASB PET [4]
| This compound Dose (mg/kg) | SERT Occupancy (%) |
| 10 | 31 |
| 30 | ~50 (ED50 = 13.5 mg/kg) |
| 100 | 84 |
Table 4: Human Pharmacokinetics of this compound (Single Ascending Dose) [6]
| Dose (mg) | Tmax (h) | T1/2 (h) |
| 5 - 120 | 2 - 3 | 17.9 - 28.7 |
Table 5: Human Pharmacokinetics of this compound (Multiple Ascending Doses - Steady State) [7][8][9]
| Dose (mg) | Tmax,ss (h) | T1/2,ss (h) |
| 20 | 2.5 (2.0 - 5.0) | 25.5 |
| 30 | 2.5 (1.0 - 6.0) | - |
| 40 | 3.0 (2.0 - 5.0) | 26.7 |
Experimental Protocols
This section provides a detailed protocol for a preclinical PET study to determine the SERT occupancy of this compound in the rat brain using [11C]DASB.
Protocol 1: Preclinical [11C]DASB PET Imaging for SERT Occupancy
Objective: To quantify the dose-dependent occupancy of the serotonin transporter (SERT) by this compound in the rat brain.
Materials:
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Male Sprague-Dawley rats
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This compound (vehicle, 10, 30, and 100 mg/kg)
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[11C]DASB (11C-N,N-dimethyl-2-(2-amino-4-cyanophenylthio)benzylamine) radiotracer
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Anesthesia (e.g., isoflurane)
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PET/CT scanner
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Venous catheters
Experimental Workflow:
Caption: Experimental workflow for the preclinical SERT occupancy PET study.
Procedure:
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Animal Preparation:
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Fast rats overnight prior to the PET scan.
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Anesthetize the rats using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).
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Place venous catheters for radiotracer injection and drug administration.
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Drug Administration:
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Administer this compound at various doses (e.g., vehicle, 10, 30, 100 mg/kg) via the appropriate route (e.g., oral gavage or intravenous injection) at a specified time before the PET scan.
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PET Imaging:
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Position the anesthetized rat in the PET scanner.
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Inject a bolus of [11C]DASB intravenously.
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Acquire a dynamic PET scan for a duration of, for example, 60 minutes.
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Image Reconstruction and Analysis:
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Reconstruct the dynamic PET data.
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Define regions of interest (ROIs) on the reconstructed images, including a target region rich in SERT (e.g., midbrain) and a reference region with negligible SERT expression (e.g., cerebellum).
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Calculate the binding potential (BPND) of [11C]DASB in the target region using a suitable kinetic model, such as the multilinear reference tissue model (MRTM).
-
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SERT Occupancy Calculation:
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Calculate the SERT occupancy for each dose of this compound using the following formula:
SERT Occupancy (%) = [(BPND_vehicle - BPND_drug) / BPND_vehicle] * 100
Where:
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BPND_vehicle is the average binding potential in the vehicle-treated group.
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BPND_drug is the binding potential in the this compound-treated group.
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-
Protocol 2: In Vivo Microdialysis for Extracellular Serotonin Levels
Objective: To measure the effect of this compound on extracellular serotonin levels in a specific brain region.
Materials:
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Male Sprague-Dawley rats
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This compound (10-100 mg/kg)
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Microdialysis probes
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Stereotaxic apparatus
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HPLC system with electrochemical detection
Procedure:
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Surgical Implantation of Microdialysis Probe:
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Anesthetize the rat and place it in a stereotaxic frame.
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Implant a microdialysis probe into the target brain region (e.g., dorsal raphe nucleus).
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Baseline Sample Collection:
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Allow the animal to recover from surgery.
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Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).
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Collect baseline dialysate samples to establish basal serotonin levels.
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Drug Administration and Sample Collection:
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Administer this compound.
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Continue to collect dialysate samples at regular intervals.
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Neurotransmitter Analysis:
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Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
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Data Analysis:
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Express the post-drug serotonin levels as a percentage change from the baseline levels.
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These protocols provide a framework for the preclinical evaluation of this compound using PET imaging and in vivo microdialysis. The specific parameters of these studies may be adapted based on the research question and available resources.
References
- 1. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proof of mechanism study of a novel serotonin transporter blocker, this compound, using [11C]DASB positron emission tomography and in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DA-8031 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling DA-8031. The following information addresses common challenges related to the solubility and stability of this compound in experimental settings.
Chemical and Physical Properties of this compound
This compound is a novel selective serotonin reuptake inhibitor (SSRI).[1] A summary of its key chemical and physical properties is presented below.
| Property | Value |
| Chemical Formula | C21H24N2O2[1] |
| Molecular Weight | 336.44 g/mol [1] |
| IUPAC Name | 1-(3-(dimethylamino)propyl)-1-(4-methoxyphenyl)-1,3-dihydroisobenzofuran-5-carbonitrile[1] |
| CAS Number | 1148027-74-0[1] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound powder should be stored at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be kept at 0-4°C under the same conditions.[1]
Q2: What is the best solvent to dissolve this compound for in vitro experiments?
Q3: My this compound is not dissolving in my aqueous buffer. What should I do?
Directly dissolving this compound in aqueous buffers is likely to be challenging due to its poor water solubility. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous buffer to the desired final concentration.
Q4: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous experimental medium. How can I prevent this?
Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
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Lower the final concentration: The desired final concentration might be above the solubility limit of this compound in the aqueous medium. Try working with a lower final concentration if your experimental design allows.
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Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions.
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Vortex during dilution: Vortex the aqueous medium while adding the DMSO stock solution to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Warm the aqueous medium: Gently warming the aqueous medium (e.g., to 37°C) can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
Q5: How stable is this compound in a DMSO stock solution?
While specific stability data for this compound in DMSO is not published, it is a general best practice to prepare fresh stock solutions. If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. It is advisable to use the stored solution within a month. For long-term experiments, re-evaluating the efficacy of the stored solution is recommended.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound in solution.
Troubleshooting Steps:
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Prepare Fresh Solutions: Always prioritize the use of freshly prepared this compound solutions for your experiments.
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Proper Storage: If you must store stock solutions, ensure they are aliquoted to minimize freeze-thaw cycles and stored at -80°C.
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Light Protection: Protect solutions from light, as this compound is recommended to be stored in the dark.
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pH and Buffer Compatibility: Assess the stability of this compound in your specific buffer system and pH, as some compounds can degrade under certain pH conditions.
Issue 2: Difficulty Achieving Desired Concentration in Aqueous Media
Possible Cause: Low aqueous solubility of this compound.
Troubleshooting Steps:
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Optimize Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.
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Serial Dilution: Perform a series of dilutions from your DMSO stock into the final aqueous buffer or media.
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Co-solvents: If compatible with your experimental system, consider the use of a small percentage of a co-solvent in your final solution, though this should be carefully validated to not interfere with your assay.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
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Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution, but be mindful of potential degradation.
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Storage: If not for immediate use, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol for Preparing Working Solutions
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Thawing: If using a frozen stock, thaw the aliquot at room temperature.
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Pre-warming: Warm your final aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
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Dilution: While vortexing the pre-warmed aqueous medium, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is minimal.
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Immediate Use: Use the freshly prepared working solution immediately to avoid precipitation or degradation.
Visualizations
Signaling Pathway of Selective Serotonin Reuptake Inhibitors (SSRIs)
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor (SSRI).
Experimental Workflow for In Vitro Testing of this compound
Caption: General experimental workflow for evaluating the in vitro efficacy of this compound.
Troubleshooting Logic for this compound Solubility Issues
Caption: A logical workflow for troubleshooting common solubility problems with this compound.
References
Common adverse effects of DA-8031 in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with DA-8031 in animal models. The information is based on publicly available preclinical data.
Frequently Asked Questions (FAQs)
Q1: What are the known adverse effects of this compound in animal studies based on available literature?
A1: Publicly available animal studies on this compound primarily focus on its efficacy in delaying ejaculation and its pharmacological profile. These studies suggest a generally favorable safety profile. For instance, one study in male rats receiving acute oral doses of 10, 30, or 100 mg/kg reported no significant changes in copulatory behaviors such as post-ejaculatory interval, number of mounts, or intromissions, indicating a lack of overt disruptive effects on sexual motivation or motor function at these dosages.[1][2] Preclinical studies have often concluded that this compound has a high selectivity for the serotonin transporter with low affinity for other receptors, which is thought to contribute to fewer adverse effects.[3]
However, it is important to note that detailed toxicology reports from animal studies are not extensively available in the public domain. To anticipate potential adverse effects, researchers can refer to data from first-in-human clinical trials. In these studies, the most common adverse events were nausea, dizziness, and headache.[3][4] At higher doses (120 mg) in humans, QT prolongation was observed.[3][4][5] While these effects were observed in humans, they may suggest areas for careful monitoring in animal models, particularly at higher dose ranges.
Q2: An animal in my study is exhibiting signs of nausea (e.g., pica, conditioned taste aversion). Could this be related to this compound administration?
A2: While specific reports of nausea in animal studies with this compound are not detailed in the available literature, nausea was one of the most frequently reported adverse events in human clinical trials.[3][4] Therefore, it is plausible that this compound could induce nausea-like symptoms in animals, especially at higher doses.
Troubleshooting Steps:
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Dose Reduction: Consider if the administered dose can be lowered while still achieving the desired pharmacological effect.
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Acclimatization: Implement a gradual dose escalation schedule to allow for acclimatization.
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Vehicle Control: Ensure that the vehicle used for drug administration is not contributing to the observed effects.
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Behavioral Monitoring: Systematically score behaviors indicative of nausea in your animal model to quantify the effect.
Q3: I am planning a study with this compound in rats. What administration routes and dosages have been used in previous preclinical studies?
A3: Previous preclinical research in rats has utilized both oral (p.o.) and intravenous (i.v.) routes of administration.
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Oral Administration: For studying effects on sexual behavior in male rats, acute oral doses of 10, 30, and 100 mg/kg have been used.[1][2]
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Intravenous Administration: In studies investigating the physiological mechanisms of ejaculation, single intravenous doses of 0.3, 1, and 3 mg/kg have been administered.[6]
The choice of administration route and dose will depend on the specific research question and experimental design.
Data on Preclinical Studies
Table 1: Summary of Dosing in Preclinical Rat Studies
| Study Type | Animal Model | Administration Route | Dose Levels | Key Findings Related to Safety/Behavior | Reference |
| Sexual Behavior | Male Rats | Oral (acute) | 10, 30, 100 mg/kg | No changes in post-ejaculatory interval, mounts, or intromissions. | [1][2] |
| Ejaculatory Response | Male Rats | Intravenous | 0.3, 1, 3 mg/kg | Dose-dependent inhibition of ejaculatory responses. No adverse effects mentioned. | [6] |
| Pharmacokinetics | Male Rats | Oral | 30 mg/kg | Rapid absorption and elimination. | [1][2] |
Experimental Protocols & Visualizations
Mechanism of Action of this compound
This compound is a selective serotonin reuptake inhibitor (SSRI).[2][3][7] Its primary mechanism of action involves binding to the serotonin transporter (SERT), which blocks the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor.
Experimental Workflow for Evaluating Effects on Rat Sexual Behavior
The following diagram outlines a typical experimental workflow for assessing the impact of a compound like this compound on male rat sexual behavior.
Caption: Workflow for a preclinical study on this compound's effect on rat sexual behavior.
References
- 1. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetics, tolerability an... preview & related info | Mendeley [mendeley.com]
- 4. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Optimizing DA-8031 dosage to minimize side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of DA-8031 to minimize side effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary mechanism of action is the potent and selective inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1] This inhibition leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
Q2: What are the most common side effects observed with this compound in clinical trials?
The most frequently reported adverse events in clinical studies with this compound were nausea, dizziness, and headache.[3][4] These side effects are generally mild in nature.
Q3: What is the recommended starting dose for this compound in clinical research?
In clinical trials, single ascending doses have been studied from 5 mg up to 120 mg.[4][5] Multiple ascending dose studies have evaluated 20 mg, 30 mg, and 40 mg daily doses.[6][7] For initial clinical investigations, a conservative approach would be to start with a low dose within the tested range and escalate based on tolerability and pharmacokinetic data.
Q4: Are there any serious adverse events associated with higher doses of this compound?
At a single dose of 120 mg, QT prolongation was observed.[5] Therefore, careful cardiovascular monitoring is recommended when exploring higher dosage levels.
Q5: How does the pharmacokinetics of this compound influence dosing strategy?
This compound is rapidly absorbed, reaching maximum plasma concentration in 2-3 hours.[5] It has a terminal half-life of approximately 18-29 hours, which is suitable for a once-daily dosing regimen.[5] The systemic exposure to this compound increases proportionally with doses up to 80 mg.[3][4]
Q6: Does genetic variation impact the safety and pharmacokinetics of this compound?
Yes, genetic polymorphisms of the cytochrome P450 enzyme CYP2D6 can affect the systemic exposure to this compound.[3][7] Individuals who are CYP2D6 intermediate metabolizers may have significantly higher plasma concentrations of the drug.[3] Genotyping for CYP2D6 may be a consideration in studies to better manage dosing and minimize potential side effects.
Troubleshooting Guides
Issue: Unexpectedly high incidence or severity of side effects (nausea, dizziness, headache) at a planned dose.
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Possible Cause: The starting dose may be too high for the specific population or individual, potentially due to factors like CYP2D6 metabolizer status.
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Solution:
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Dose Reduction: Immediately consider reducing the dose for subsequent subjects or cohorts.
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Pharmacokinetic Sampling: If not already part of the protocol, implement sparse pharmacokinetic sampling to assess for unexpectedly high drug exposure.
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CYP2D6 Genotyping: Consider genotyping subjects for CYP2D6 to identify individuals who may be at higher risk for increased exposure and side effects.
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Staggered Dosing: In multiple-dose studies, consider a more staggered dosing schedule at the initiation of treatment to allow for subject acclimatization.
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Issue: Observation of QT prolongation.
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Possible Cause: This has been specifically linked to higher doses of this compound (e.g., 120 mg single dose).
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Solution:
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Dose Capping: Cap the maximum dose to be administered at a level below which QT prolongation has been observed (e.g., 80 mg or lower in single-dose studies).
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Intensive ECG Monitoring: Implement a robust cardiac monitoring schedule, including baseline and post-dose ECGs, especially during dose escalation phases.
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Exclusion Criteria: Exclude subjects with a history of cardiac abnormalities or those taking concomitant medications known to affect the QT interval.
-
Data Summary
Table 1: Summary of Single Ascending Dose (SAD) Clinical Trial Data for this compound
| Dose Group | Number of Subjects | Common Adverse Events | Notes |
| 5 mg | N/A | N/A | Well tolerated |
| 10 mg | N/A | N/A | Well tolerated |
| 20 mg | N/A | Nausea, Dizziness, Headache | Mild severity |
| 40 mg | N/A | Nausea, Dizziness, Headache | Mild severity |
| 60 mg | N/A | Nausea, Dizziness, Headache | Mild severity |
| 80 mg | N/A | Nausea, Dizziness, Headache | Well tolerated |
| 120 mg | N/A | Nausea, Dizziness, Headache, QT Prolongation | QT prolongation observed |
Table 2: Summary of Multiple Ascending Dose (MAD) Clinical Trial Data for this compound
| Dose Group (daily) | Number of Subjects | Common Adverse Events | Notes |
| 20 mg | 10 (8 active, 2 placebo) | Mild adverse events | Generally well tolerated |
| 30 mg | 10 (8 active, 2 placebo) | Mild adverse events | Generally well tolerated |
| 40 mg | 10 (8 active, 2 placebo) | Mild adverse events | Generally well tolerated |
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in a Rodent Model
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Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats).
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Acclimatization: Allow animals to acclimate for at least one week before the study begins.
-
Dose Selection: Based on in vitro data and literature on similar SSRIs, select a starting dose. A common approach is to use a dose escalation design (e.g., 3, 10, 30 mg/kg).
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Group Allocation: Randomly assign animals to dose groups, including a vehicle control group (n=6-8 per group).
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Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage).
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Observation:
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Clinical Signs: Observe animals for signs of toxicity (e.g., changes in posture, activity, grooming, and any signs of nausea-like behavior such as pica) at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dose).
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Body Weight: Record body weight daily.
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Behavioral Assessments: Conduct relevant behavioral tests to assess for central nervous system side effects (e.g., open field test for locomotor activity, rotarod test for motor coordination).
-
-
Pharmacokinetic Sampling: Collect blood samples at predetermined time points to correlate exposure with observed effects.
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Data Analysis: Analyze the data to determine the Maximum Tolerated Dose (MTD) and to establish a dose-response relationship for both efficacy and side effects.
Visualizations
Caption: Mechanism of action of this compound as an SSRI.
Caption: Experimental workflow for this compound dose optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitigating risk in academic preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mitigating Risks During Preclinical Development - Catalent [catalent.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: DA-8031 Formulation and Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DA-8031. The focus is on addressing challenges related to its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with a standard suspension of this compound are showing low and variable plasma concentrations. What could be the underlying issue?
A1: Low and variable plasma concentrations of this compound following oral administration can be attributed to its physicochemical properties, particularly its aqueous solubility. While preclinical studies have shown dose-proportional pharmacokinetics within a certain range, poor solubility can limit the dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption.[1][2] Factors such as particle size, crystal form, and formulation excipients can significantly impact the extent and variability of absorption.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These techniques aim to increase the drug's solubility and dissolution rate. Key approaches include:
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Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a faster dissolution rate.
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Amorphous Solid Dispersions: Dispersing the drug in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution.[3][4][5][6]
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Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.
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Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.
Q3: How does the metabolism of this compound affect its oral bioavailability?
A3: this compound is extensively metabolized, primarily by the cytochrome P450 enzyme CYP2D6.[1][7][8] Less than 1% of the unchanged drug is excreted in the urine.[7] This extensive first-pass metabolism in the liver can reduce the amount of active drug reaching systemic circulation, thereby lowering its oral bioavailability. Genetic polymorphisms in CYP2D6 can also lead to inter-individual variability in plasma concentrations.[1][7][8]
Troubleshooting Guides
Issue: Inconsistent Pharmacokinetic (PK) Profile in Animal Studies
Possible Cause 1: Formulation Inhomogeneity
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Troubleshooting Tip: Ensure your formulation is homogenous. For suspensions, use appropriate suspending agents and ensure uniform particle size distribution. For solutions, confirm the drug is fully dissolved and stable in the vehicle.
Possible Cause 2: pH-dependent Solubility
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Troubleshooting Tip: Investigate the solubility of this compound at different pH values representative of the gastrointestinal tract. If solubility is pH-dependent, consider using buffering agents or enteric coatings to promote dissolution at the optimal pH for absorption.
Possible Cause 3: Food Effects
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Troubleshooting Tip: The presence of food can alter gastric pH, gastrointestinal motility, and bile secretion, which can affect the dissolution and absorption of this compound. Conduct PK studies in both fasted and fed states to assess the impact of food.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Healthy Male Subjects (Single Oral Dose)
| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0–t (ng·hr/mL) | t1/2 (hr) |
| 5 | 29.8 ± 10.5 | 2.0 (1.0-4.0) | 689.8 ± 210.3 | 21.1 ± 3.4 |
| 10 | 61.5 ± 21.9 | 2.5 (1.5-4.0) | 1485.1 ± 415.8 | 20.9 ± 3.1 |
| 20 | 116.6 ± 38.9 | 3.0 (2.0-4.0) | 3089.7 ± 1025.4 | 22.0 ± 4.1 |
| 40 | 240.5 ± 78.8 | 3.0 (2.0-6.0) | 6743.1 ± 2185.0 | 23.3 ± 4.6 |
| 60 | 330.1 ± 123.4 | 3.0 (2.0-6.0) | 9860.1 ± 3615.6 | 24.1 ± 4.8 |
| 80 | 450.7 ± 156.7 | 3.0 (2.0-6.0) | 13454.2 ± 4687.9 | 28.7 ± 7.2 |
| 120 | 586.8 ± 204.5 | 3.0 (2.0-4.0) | 18456.7 ± 6432.9 | 26.5 ± 6.3 |
Data presented as mean ± standard deviation for Cmax, AUC0-t, and t1/2, and as median (range) for Tmax. Data sourced from pharmacokinetic studies in healthy male subjects.[1][7]
Table 2: Pharmacokinetic Parameters of this compound at Steady State (Multiple Oral Doses)
| Dose (mg) | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC0-24h,ss (ng·hr/mL) | t1/2 (hr) | Accumulation Index |
| 20 | 223.8 ± 57.4 | 3.0 (2.0-4.0) | 4208.6 ± 1143.9 | 25.5 ± 3.3 | 2.3 ± 0.4 |
| 30 | 389.9 ± 128.9 | 2.0 (2.0-3.0) | 7545.9 ± 2496.1 | 26.7 ± 4.5 | 2.4 ± 0.5 |
| 40 | 634.9 ± 210.1 | 2.2 (2.0-4.0) | 12876.4 ± 4262.1 | 26.1 ± 3.9 | 2.8 ± 0.6 |
Data presented as mean ± standard deviation for Cmax,ss, AUC0-24h,ss, t1/2, and Accumulation Index, and as median (range) for Tmax,ss. Data sourced from multiple ascending dose studies.[9][10][11]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
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This compound
-
Polyvinylpyrrolidone (PVP K30) or other suitable carrier polymer
-
Methanol or other suitable organic solvent
-
Rotary evaporator
-
Water bath
-
Vacuum oven
Procedure:
-
Accurately weigh this compound and the carrier polymer (e.g., in a 1:1, 1:2, or 1:4 drug-to-polymer ratio).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Testing
Objective: To evaluate the dissolution profile of the prepared this compound solid dispersion compared to the pure drug.
Materials:
-
USP Type II dissolution apparatus (paddle method)
-
Dissolution medium (e.g., 900 mL of 0.1 N HCl or phosphate buffer pH 6.8)
-
This compound pure drug
-
This compound solid dispersion
-
HPLC system for drug quantification
Procedure:
-
Set the dissolution apparatus parameters: paddle speed at 50 rpm and temperature at 37 ± 0.5°C.
-
Add 900 mL of the dissolution medium to each vessel and allow it to equilibrate to the set temperature.
-
Accurately weigh an amount of pure this compound or solid dispersion equivalent to a specific dose of the drug.
-
Introduce the sample into the dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point.
Mandatory Visualizations
Caption: Experimental workflow for enhancing the oral bioavailability of this compound.
Caption: Simplified signaling pathway of this compound as a selective serotonin reuptake inhibitor.
References
- 1. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Interpreting variable results in DA-8031 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DA-8031. The information is designed to help interpret variable results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] It exhibits a high affinity for the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft and increasing its availability to act on postsynaptic receptors. Its selectivity for SERT is significantly higher than for norepinephrine (NET) and dopamine (DAT) transporters.[1]
Q2: What are the key in vitro and in vivo models used to characterize this compound?
-
In Vitro : Monoamine transporter binding affinity assays and serotonin reuptake inhibition assays are commonly used to determine the potency and selectivity of this compound.[1]
-
In Vivo : Chemically induced ejaculation models in rats, such as the para-chloroamphetamine (PCA)-induced ejaculation model, are employed to assess the efficacy of this compound in delaying ejaculation.[1][3] Animal models of male sexual behavior are also used to evaluate its effects on ejaculation latency time.[2][4]
Q3: What is a major factor contributing to variable results in this compound pharmacokinetic studies?
Genetic polymorphisms of the cytochrome P450 enzyme CYP2D6 significantly impact the metabolism of this compound.[5][6] Individuals with different CYP2D6 metabolizer phenotypes (e.g., poor, intermediate, extensive) will exhibit different plasma concentrations of this compound, leading to variability in both efficacy and adverse effects.[5][6]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Monoamine Transporter Binding Assay Results
Possible Causes and Solutions:
-
Inconsistent Membrane Preparation: Ensure a standardized protocol for cell membrane preparation. Inconsistent protein concentration or membrane integrity can lead to variable binding.
-
Radioligand Issues:
-
Verify the specific activity and concentration of the radioligand.
-
Avoid repeated freeze-thaw cycles.
-
Ensure the radioligand concentration is appropriate for the assay (typically at or below the Kd).
-
-
Assay Conditions:
-
Maintain consistent incubation times and temperatures.
-
Ensure proper and consistent washing steps to remove unbound radioligand.
-
Use a consistent buffer system.
-
-
Non-Specific Binding: High non-specific binding can obscure the specific signal. Optimize the concentration of the competing ligand and consider pre-treating filters with a blocking agent like polyethyleneimine.
Issue 2: Inconsistent Ejaculation Latency Times in the Rat Model
Possible Causes and Solutions:
-
Animal Strain and Age: Different rat strains can exhibit varying responses to PCA and this compound.[7][8] Ensure the use of a consistent strain and age range for all experimental groups.
-
PCA Administration: The dose and timing of para-chloroamphetamine (PCA) administration are critical.[3][9] Standardize the PCA dose and the time interval between PCA and this compound administration.
-
Drug Administration Route: The route of this compound administration (oral vs. intravenous) will significantly affect its pharmacokinetics and, consequently, its efficacy.[1] Ensure consistency in the administration route and vehicle.
-
Behavioral Acclimation: Allow for a sufficient acclimation period for the animals to the testing environment to reduce stress-induced variability.
-
Observer Bias: Implement blinded observation and scoring of ejaculatory events to minimize observer bias.
Data Presentation
Table 1: In Vitro Binding Affinity and Inhibitory Concentration of this compound
| Transporter | Binding Affinity (Ki, nM) | Inhibitory Concentration (IC50, nM) |
| Serotonin (SERT) | 1.94 | 6.52 |
| Norepinephrine (NET) | 22,020 | 30,200 |
| Dopamine (DAT) | 77,679 | 136,900 |
Data sourced from a study on the in vitro characterization of this compound.[1]
Table 2: Effect of Oral this compound on Ejaculation Latency Time (ELT) in Male Rats
| Treatment Group | Ejaculation Latency Time (seconds, mean ± SEM) |
| Vehicle | 383 ± 41 |
| This compound (10 mg/kg) | Not specified |
| This compound (30 mg/kg) | 505 ± 45 |
| This compound (100 mg/kg) | 605 ± 52 |
Data from a study on the effect of this compound on male rat sexual behavior.[4]
Experimental Protocols
1. Monoamine Transporter Binding Assay (General Protocol)
-
Membrane Preparation: Homogenize rat brain tissue (e.g., striatum for DAT, hippocampus for SERT) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and resuspend in assay buffer. Determine protein concentration.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation with a specific radioligand (e.g., [³H]citalopram for SERT) and varying concentrations of this compound or a reference compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a competing ligand) from total binding. Determine the Ki and IC50 values by non-linear regression analysis.
2. Para-Chloroamphetamine (PCA)-Induced Ejaculation Model in Rats
-
Animal Preparation: Acclimate male rats (e.g., Sprague-Dawley) to the experimental environment. Anesthetize the animals if required by the specific protocol.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous injection).
-
PCA Induction: After a predetermined time, administer PCA (e.g., 5 mg/kg, intraperitoneally) to induce ejaculation.[3]
-
Observation: Observe the animals for a set period (e.g., 2 hours) and record the latency to the first ejaculation and the total number of ejaculations.
-
Data Analysis: Compare the ejaculation latency and frequency between the this compound treated groups and the vehicle control group using appropriate statistical tests.
Visualizations
References
- 1. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of peripheral innervation in p-chloroamphetamine-induced ejaculation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Para-chloroamphetamine (PCA)-induced ejaculation in aged rats, semen analysis and artificial insemination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ejaculations induced by p-chloroamphetamine (PCA) in rats, hamsters and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of p-chloroamphetamine-induced penile erection and ejaculation in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DA-8031 and CYP2D6 Genetic Polymorphisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DA-8031, a selective serotonin reuptake inhibitor (SSRI). The focus is on the impact of Cytochrome P450 2D6 (CYP2D6) genetic polymorphisms on the metabolism and pharmacokinetics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which enzyme is predominantly responsible?
This compound is primarily metabolized in the liver. The main enzyme responsible for its metabolism is Cytochrome P450 2D6 (CYP2D6).[1] Preclinical and clinical studies have shown that this compound is metabolized into several metabolites, with M4 and M5 being significant.[2][3][4] The formation of metabolites M4 and subsequently M5 is mediated by CYP2D6.[1]
Q2: How do genetic polymorphisms in the CYP2D6 gene affect the metabolism of this compound?
Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, which in turn affects how individuals metabolize this compound.[1][2][5] This can alter the systemic exposure to the drug. Individuals are often categorized into different metabolizer phenotypes based on their CYP2D6 genotype:
-
Poor Metabolizers (PMs): Have little to no CYP2D6 enzyme function.
-
Intermediate Metabolizers (IMs): Have decreased CYP2D6 enzyme function.[1][6]
-
Extensive (Normal) Metabolizers (EMs): Have normal CYP2D6 enzyme function.
-
Ultrarapid Metabolizers (UMs): Have increased CYP2D6 enzyme function due to gene duplication.
Studies have shown that the systemic exposure (Cmax and AUC) of this compound is significantly higher in CYP2D6 Intermediate Metabolizers (IMs) compared to Extensive Metabolizers (EMs).[1][2][6]
Q3: What are the expected pharmacokinetic differences in this compound exposure between different CYP2D6 metabolizer phenotypes?
Researchers can expect to see significant variations in key pharmacokinetic parameters of this compound based on an individual's CYP2D6 metabolizer status. The tables below summarize quantitative data from clinical studies.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound at Steady State After Multiple Oral Doses [1][5]
| Dose | Cmax,ss (μg/L) | Tmax,ss (h) | AUC0-24h,ss (μg·h/L) | t1/2,ss (h) |
| 20 mg | 49.3 ± 10.4 | 2.2 ± 0.8 | 838.4 ± 204.9 | 25.5 ± 4.5 |
| 30 mg | 76.8 ± 30.5 | 3.0 ± 1.6 | 1341.1 ± 593.5 | 26.7 ± 6.7 |
| 40 mg | 133.5 ± 42.8 | 2.8 ± 1.1 | 2408.8 ± 821.1 | 26.0 ± 5.0 |
Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach Cmax at steady state; AUC0-24h,ss: Area under the plasma concentration-time curve from 0 to 24 hours at steady state; t1/2,ss: Elimination half-life at steady state.
Table 2: Dose-Normalized Pharmacokinetic Parameters of this compound at Steady State According to CYP2D6 Phenotype [5]
| CYP2D6 Phenotype | Dose-Normalized Cmax,ss (μg/L) | Dose-Normalized AUClast (μg·h/L) |
| Extensive Metabolizer (EM) | 1.9 ± 0.4 | 31.7 ± 7.9 |
| Intermediate Metabolizer (IM) | 2.7 ± 0.9 | 50.8 ± 20.3 |
Data are presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Pharmacokinetic Data for this compound
-
Possible Cause: Undetermined CYP2D6 genotype of the study subjects.
-
Troubleshooting Steps:
-
Genotype your study population: Perform CYP2D6 genotyping to stratify subjects into different metabolizer groups (PM, IM, EM, UM).
-
Analyze data by genotype: Re-analyze your pharmacokinetic data based on these genetic subgroups. You should observe trends consistent with the expected impact of CYP2D6 activity on this compound metabolism.
-
Consider phenotyping: If genotyping results are ambiguous or do not fully explain the variability, consider performing CYP2D6 phenotyping using a probe drug like dextromethorphan to confirm the metabolic status.
-
Issue 2: Difficulty in Correlating CYP2D6 Genotype with this compound Metabolic Phenotype
-
Possible Cause:
-
Presence of rare or uncharacterized CYP2D6 alleles not detected by the genotyping assay.
-
Complex genotypes involving gene deletions, duplications, or hybrid genes.[7]
-
Drug-drug interactions where a co-administered drug is inhibiting CYP2D6 activity.
-
-
Troubleshooting Steps:
-
Review the genotyping panel: Ensure your genotyping assay covers a comprehensive range of clinically relevant CYP2D6 alleles, including those more prevalent in your study population's ethnicity.
-
Use advanced genotyping methods: For complex cases, consider using methods like long-range PCR or sequencing to detect structural variations.[3][5]
-
Screen for interacting medications: Review all concomitant medications to identify any known CYP2D6 inhibitors (e.g., certain antidepressants, antipsychotics).
-
Perform phenotyping: A phenotyping assay will provide a direct measure of enzyme activity, which can help resolve discrepancies between genotype and the observed metabolic profile.
-
Experimental Protocols
Protocol 1: CYP2D6 Genotyping using PCR-RFLP
This protocol provides a general framework for identifying specific CYP2D6 alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
1. DNA Extraction:
-
Extract genomic DNA from whole blood or buccal swabs using a commercially available kit.
-
Quantify the DNA concentration and assess its purity.
2. PCR Amplification:
-
Design or obtain primers specific to the CYP2D6 gene region containing the polymorphism of interest.
-
Set up a PCR reaction with the following components:
-
Genomic DNA (50-100 ng)
-
Forward and Reverse Primers (0.2-0.5 µM each)
-
dNTPs (200 µM each)
-
Taq DNA Polymerase and corresponding buffer
-
Nuclease-free water to the final volume
-
-
Perform PCR with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
3. Restriction Enzyme Digestion:
-
Choose a restriction enzyme that specifically recognizes and cuts the DNA sequence at the polymorphic site in either the wild-type or variant allele.
-
Incubate the PCR product with the selected restriction enzyme at its optimal temperature for the recommended duration.
4. Gel Electrophoresis:
-
Prepare an agarose gel of an appropriate concentration.
-
Load the digested PCR products and a DNA ladder into the wells.
-
Run the gel at a constant voltage until the fragments are adequately separated.
-
Visualize the DNA fragments under UV light after staining with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Determine the genotype based on the resulting fragment sizes.
Protocol 2: CYP2D6 Phenotyping using Dextromethorphan
This protocol outlines a method for determining an individual's CYP2D6 metabolic phenotype using dextromethorphan as a probe drug.[6][8]
1. Subject Preparation:
-
Ensure subjects have abstained from any known CYP2D6 inhibitors or inducers for a specified period before the test.
-
Subjects should fast overnight before the administration of dextromethorphan.
2. Dextromethorphan Administration:
-
Administer a single oral dose of dextromethorphan (e.g., 20-30 mg) to the subject.[6]
3. Sample Collection:
-
Collect urine samples over a specified period (e.g., 8-12 hours) post-dose.[8]
-
Alternatively, a single blood sample can be collected at a specific time point (e.g., 3-4 hours) post-dose.
4. Sample Analysis:
-
Analyze the concentration of dextromethorphan and its primary CYP2D6-mediated metabolite, dextrorphan, in the collected urine or plasma samples using a validated analytical method such as HPLC or LC-MS/MS.
5. Phenotype Determination:
-
Calculate the metabolic ratio (MR) of dextromethorphan to dextrorphan.
-
Classify the subject's phenotype based on established cut-off values for the MR. For urine, an MR greater than 0.3 is often used to classify individuals as Poor Metabolizers.[8]
Mandatory Visualizations
Caption: Metabolic Pathway of this compound.
Caption: Experimental Workflow for CYP2D6 Genotyping.
Caption: Mechanism of Action of this compound.
References
- 1. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of a [13C]-dextromethorphan breath test to assess CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of DA-8031 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DA-8031 in experimental settings. The focus is on addressing potential off-target effects to ensure accurate interpretation of research results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective serotonin reuptake inhibitor (SSRI).[1][2] Its primary on-target effect is the inhibition of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] By blocking SERT, this compound increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.
Q2: What are the known on-target selectivity and potency of this compound?
Preclinical studies have demonstrated that this compound exhibits high affinity and selectivity for the serotonin transporter over other monoamine transporters.[3]
Data Summary: Monoamine Transporter Affinity of this compound
| Target | Kᵢ (nM) | IC₅₀ (nM) |
| Serotonin Transporter (SERT) | 1.94 | 6.52 |
| Norepinephrine Transporter (NET) | 22,020 | 30,200 |
| Dopamine Transporter (DAT) | 77,679 | 136,900 |
Kᵢ: Inhibitor binding affinity; IC₅₀: Half-maximal inhibitory concentration.[3]
Q3: Are there any known off-target effects of this compound?
Q4: What are the common off-target effects associated with SSRIs that I should be aware of when using this compound?
SSRIs as a class have been reported to have off-target effects on various proteins, which can lead to a range of physiological responses. These can include interactions with:
-
G-Protein Coupled Receptors (GPCRs): Some SSRIs have been shown to interact with sigma-1 receptors and various serotonin receptor subtypes (e.g., 5-HT₂A, 5-HT₂C).[5][7]
-
Ion Channels: Effects on cardiac ion channels (e.g., hERG, sodium, and calcium channels) have been observed with some SSRIs, which can have implications for cardiovascular safety.[8][9]
-
Enzymes: Inhibition of cytochrome P450 (CYP) enzymes is a well-documented off-target effect of many SSRIs and can lead to drug-drug interactions.[10][11]
Troubleshooting Guide: Investigating Potential Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects of this compound in your experiments.
Issue: Unexpected or paradoxical experimental results.
An unexpected phenotype or a result that cannot be explained by the on-target inhibition of SERT may indicate an off-target effect.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
Experimental Protocols
1. Protocol: In Vitro Serotonin Transporter (SERT) Occupancy Assay
This protocol is designed to confirm that this compound is engaging its primary target in your experimental system.
-
Objective: To determine the binding of this compound to SERT in a cellular or tissue preparation.
-
Methodology:
-
Preparation of biological material: Prepare cell lysates or tissue homogenates expressing SERT.
-
Radioligand Binding: Incubate the biological material with a known radiolabeled ligand for SERT (e.g., [³H]-citalopram) in the presence of varying concentrations of this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand using rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of specific binding of the radioligand against the concentration of this compound. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
-
2. Protocol: Secondary Target Binding Assay (Example: Sigma-1 Receptor)
This protocol can be adapted to test for off-target binding of this compound to other receptors.
-
Objective: To assess the binding affinity of this compound for the sigma-1 receptor.
-
Methodology:
-
Receptor Source: Use a cell line or tissue known to express the sigma-1 receptor.
-
Radioligand: Utilize a specific radioligand for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine).
-
Competition Binding: Perform a competition binding assay as described for SERT, using varying concentrations of this compound.
-
Data Analysis: Calculate the IC₅₀ and Kᵢ values to determine the affinity of this compound for the sigma-1 receptor.
-
Signaling Pathways
On-Target Signaling Pathway: Serotonin Transporter (SERT)
This compound's primary effect is the blockade of serotonin reuptake, which leads to an increased concentration of serotonin in the synaptic cleft. This elevated serotonin then acts on various presynaptic and postsynaptic serotonin receptors to modulate downstream signaling.
Caption: On-target mechanism of this compound action at the serotonergic synapse.
Potential Off-Target Signaling Pathway: Cardiac hERG Channel
Some SSRIs have been shown to inhibit the hERG potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and an increased risk of arrhythmias.
Caption: Potential off-target effect of this compound on the cardiac hERG channel.
References
- 1. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-label Uses of Selective Serotonin Reuptake Inhibitors (SSRIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluoxetine - Wikipedia [en.wikipedia.org]
- 8. Wide spectrum of inhibitory effects of sertraline on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. uspharmacist.com [uspharmacist.com]
- 11. Exploring the role of drug-metabolising enzymes in antidepressant side effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
DA-8031: A Comparative Efficacy Analysis Against Other Selective Serotonin Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational Selective Serotonin Reuptake Inhibitor (SSRI) DA-8031 against other established SSRIs. The focus is on the primary indication for which this compound is being developed: premature ejaculation (PE). Where available, data on potential antidepressant and anxiolytic effects are also included to provide a broader comparative context. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments.
Mechanism of Action: A Shared Pathway
This compound, like other SSRIs, exerts its therapeutic effect by selectively blocking the serotonin transporter (SERT) in the presynaptic neuron. This inhibition leads to an increase in the concentration of serotonin (5-hydroxytryptamine or 5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] In the context of premature ejaculation, this heightened serotonergic activity is believed to exert an inhibitory influence on the ejaculatory reflex.[3]
The proposed signaling pathway involves the binding of increased synaptic serotonin to postsynaptic 5-HT receptors, such as 5-HT1A, 5-HT1B, and 5-HT2C, which are thought to modulate the ejaculatory response.[3] Chronic administration of SSRIs can also lead to desensitization of presynaptic 5-HT1A autoreceptors, further contributing to the increase in synaptic serotonin levels.[1]
Preclinical Efficacy Comparison
Direct comparative preclinical studies between this compound and other SSRIs are not publicly available. However, an indirect comparison can be made by examining their effects on ejaculation latency in animal models.
Table 1: Preclinical Efficacy of this compound in Male Rats
| Compound | Dose (mg/kg, oral) | Primary Endpoint | Result |
| This compound | 10, 30, 100 | Ejaculation Latency Time (ELT) | Dose-dependent increase in ELT.[4] |
| This compound | 30 | Ejaculation Latency Time (ELT) | Significant increase to 505 ± 45s vs. 383 ± 41s (vehicle).[4] |
| This compound | 100 | Ejaculation Latency Time (ELT) | Significant increase to 605 ± 52s vs. 383 ± 41s (vehicle).[4] |
Table 2: Preclinical Efficacy of Other SSRIs in Male Rats
| Compound | Administration | Primary Endpoint | Result |
| Paroxetine | Chronic | Ejaculation Latency | Delaying effects on ejaculation.[5] |
| Fluoxetine | Chronic | Ejaculation Latency | Delaying effects on ejaculation.[5] |
| Various SSRIs (acute) | Acute | Ejaculation Latency | No significant delaying effects.[5] |
Clinical Efficacy Comparison
This compound is currently in clinical development, with a focus on its use for premature ejaculation.[6] While direct head-to-head clinical trial data against other SSRIs is not yet available, we can compare the reported efficacy of established SSRIs for this indication. The primary clinical endpoint is the Intravaginal Ejaculation Latency Time (IELT).
Table 3: Clinical Efficacy of Various SSRIs in the Treatment of Premature Ejaculation
| Compound | Dosing Regimen | Mean Increase in IELT (minutes) |
| Paroxetine | Daily | 6.51.[7] |
| Citalopram | Daily | 4.85.[7] |
| Sertraline | Daily | 2.6.[8] |
| Fluoxetine | Daily | 2.5.[8] |
| Dapoxetine (30mg) | On-demand | 1.3 - 2.3.[8][9] |
| Dapoxetine (60mg) | On-demand | 1.7 - 2.7.[8][9] |
Note: The efficacy of this compound in human clinical trials for PE has not yet been publicly reported in terms of IELT increase.
Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of SSRIs for antidepressant, anxiolytic, and anti-premature ejaculation effects.
Animal Models for Premature Ejaculation Research
A common approach involves the selection of male rats from a large population based on their natural ejaculatory performance in standardized sexual behavior tests.[10] Animals exhibiting shorter ejaculation latencies are often selected to model premature ejaculation.[11]
Forced Swimming Test (FST) for Antidepressant Activity
The FST is a behavioral test used to screen for potential antidepressant effects.[12]
-
Apparatus: A cylindrical container filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[13]
-
Procedure: The animal (rat or mouse) is placed in the water-filled cylinder.[13] The duration of immobility (floating) versus active swimming is recorded over a set period (e.g., 6 minutes).[14]
-
Endpoint: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[15]
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used test to assess anxiety-like behavior in rodents.[16]
-
Apparatus: A plus-shaped maze elevated above the ground, with two open arms and two enclosed arms.[17]
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).[17]
-
Endpoint: An increase in the time spent in the open arms is interpreted as an anxiolytic-like effect.[18]
Summary and Future Directions
This compound demonstrates a promising preclinical profile as a potent and selective SSRI with the potential to treat premature ejaculation. Its dose-dependent efficacy in increasing ejaculation latency time in animal models is a strong indicator of its therapeutic potential. However, a comprehensive understanding of its comparative efficacy requires direct, head-to-head clinical trials against other established SSRIs for PE, such as paroxetine, sertraline, and the on-demand treatment, dapoxetine.
Future research should focus on:
-
Conducting randomized controlled trials comparing this compound with other SSRIs for the treatment of premature ejaculation.
-
Investigating the potential antidepressant and anxiolytic effects of this compound in relevant preclinical models and clinical populations.
-
Further elucidating the specific receptor subtypes and downstream signaling pathways involved in the ejaculation-delaying effects of this compound.
The data presented in this guide serves as a foundational comparison based on currently available information. As more research on this compound becomes public, a more definitive assessment of its position within the therapeutic landscape of SSRIs will be possible.
References
- 1. emjreviews.com [emjreviews.com]
- 2. Serotonin’s Role in the Biology of Male Ejaculation [verywellhealth.com]
- 3. Serotonin and premature ejaculation: from physiology to patient management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. SSRIs and SNRIs for Premature Ejaculation in Adult Men | AAFP [aafp.org]
- 8. ovid.com [ovid.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Animal models of premature and retarded ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Elevated plus maze protocol [protocols.io]
- 17. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 18. The effects of sertraline and fluoxetine on anxiety in the elevated plus-maze test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: DA-8031 and Dapoxetine in the Treatment of Premature Ejaculation
For Immediate Release
In the landscape of pharmacotherapy for premature ejaculation (PE), selective serotonin reuptake inhibitors (SSRIs) have become a cornerstone of treatment. This guide provides a detailed preclinical comparison of a novel compound, DA-8031, and the established short-acting SSRI, dapoxetine. The following analysis is based on available data from preclinical models, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective pharmacological profiles.
Mechanism of Action: Targeting the Serotonin Transporter
Both this compound and dapoxetine exert their therapeutic effects by inhibiting the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission. This modulation of the central serotonergic system is believed to play a crucial role in delaying the ejaculatory reflex.[1][2]
Preclinical studies have demonstrated that this compound is a potent and highly selective inhibitor of the serotonin transporter.[3] This high selectivity for SERT over other monoamine transporters, such as those for norepinephrine and dopamine, suggests a more targeted mechanism of action which may translate to a favorable side effect profile.[4] Dapoxetine also functions as a selective serotonin reuptake inhibitor, though it is characterized by its rapid onset of action and short half-life, making it suitable for on-demand treatment.[1][2][5]
Comparative Efficacy in Preclinical Models
While direct head-to-head comparative studies in the same preclinical model are limited, individual studies on this compound and dapoxetine provide insights into their potential efficacy in delaying ejaculation.
In rat models of sexual behavior, oral administration of this compound has been shown to produce a dose-dependent increase in ejaculation latency time.[3] Similarly, preclinical studies with dapoxetine have also demonstrated a significant delay in ejaculation in animal models.
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic properties of this compound and dapoxetine represent a significant point of comparison. Dapoxetine is well-known for its rapid absorption and elimination, with a time to maximum plasma concentration (Tmax) of approximately 1-2 hours and an initial half-life of about 1.5 hours.[1][2][6][7] This profile underpins its use as an on-demand therapy.
Preclinical data for this compound also indicate rapid absorption.[4] However, studies in healthy male subjects have shown a longer terminal elimination half-life for this compound compared to the initial half-life of dapoxetine, ranging from 17.9 to 28.7 hours after a single dose and 25.5 to 26.7 hours at steady state after multiple doses.[4][8] This suggests that this compound might be suitable for both on-demand and daily dosing regimens.
Data Presentation
Table 1: Monoamine Transporter Binding Affinity and Reuptake Inhibition
| Compound | Transporter | Binding Affinity (Ki, nM) | Reuptake Inhibition (IC50, nM) |
| This compound | Serotonin (SERT) | 1.94 | 6.52 |
| Norepinephrine (NET) | 22,020 | 30,200 | |
| Dopamine (DAT) | 77,679 | 136,900 | |
| Dapoxetine | Serotonin (SERT) | Data not available in direct comparison | Potent inhibitor |
| Norepinephrine (NET) | Data not available in direct comparison | Weaker inhibitor | |
| Dopamine (DAT) | Data not available in direct comparison | Weakest inhibitor |
Note: Data for dapoxetine's specific Ki and IC50 values in comparable preclinical assays were not available in the reviewed literature, but its potent and selective inhibition of SERT is well-established.[9]
Table 2: Pharmacokinetic Parameters in Preclinical and Early Clinical Studies
| Parameter | This compound | Dapoxetine |
| Tmax (hours) | ~2-3 (human, single & multiple dose)[4][8] | ~1-2 (human)[1][2] |
| Terminal Half-life (hours) | 17.9 - 28.7 (human, single dose)[4] 25.5 - 26.7 (human, multiple dose)[8] | ~15-19 (human, single dose)[6] |
| Initial Half-life (hours) | Not reported | ~1.3-1.5 (human)[6] |
| Key Feature | Suitable for potential daily or on-demand dosing[8][10] | Rapid onset and offset, designed for on-demand use[7] |
Experimental Protocols
Monoamine Transporter Binding Assay
The binding affinity of test compounds to monoamine transporters is determined using radioligand binding assays with membranes prepared from rat brain tissue or cells expressing the respective transporters. For the serotonin transporter (SERT) assay, membranes are incubated with [3H]-citalopram or a similar radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). After incubation, the membranes are washed, and the bound radioactivity is measured using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. Similar protocols are employed for the norepinephrine transporter (NET) and dopamine transporter (DAT) using appropriate radioligands and selective inhibitors.
Serotonin Reuptake Inhibition Assay
The potency of compounds to inhibit serotonin reuptake is assessed using synaptosomes prepared from rat brain tissue. Synaptosomes are incubated with the test compound at various concentrations before the addition of [3H]-serotonin. The uptake of [3H]-serotonin into the synaptosomes is allowed to proceed for a short period at 37°C and is then terminated by rapid filtration and washing with ice-cold buffer. The amount of radioactivity trapped within the synaptosomes is quantified by liquid scintillation counting. The concentration of the test compound that produces 50% inhibition of serotonin uptake (IC50) is then determined.
Mandatory Visualization
References
- 1. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro uptake assays in synaptosomes [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-Head Comparison: DA-8031 and Paroxetine for Premature Ejaculation
In the landscape of treatments for premature ejaculation (PE), both the investigational drug DA-8031 and the established selective serotonin reuptake inhibitor (SSRI) paroxetine have garnered attention. While direct head-to-head clinical trials are not yet available, a comparative analysis of their pharmacological profiles, based on existing preclinical and clinical data, can provide valuable insights for researchers and drug development professionals. This guide synthesizes the current knowledge on this compound and paroxetine, focusing on their mechanisms of action, pharmacokinetics, and available efficacy and safety data.
Mechanism of Action: A Shared Pathway
Both this compound and paroxetine exert their therapeutic effects primarily by inhibiting the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[1][2][3] This enhanced serotonergic neurotransmission is believed to play a crucial role in delaying ejaculation.[2]
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI).[4] In addition to its high affinity for SERT, it exhibits some affinity for muscarinic, adrenergic (alpha and beta), dopaminergic (D2), and histaminergic (H1) receptors, which may contribute to its side effect profile.[1]
This compound is also characterized as a potent and selective serotonin transporter inhibitor.[5] Preclinical studies have highlighted its high affinity and selectivity for the serotonin transporter over norepinephrine and dopamine transporters.[3][6] This high selectivity for SERT could potentially translate to a more favorable side-effect profile compared to less selective compounds.[7]
Figure 1: Simplified signaling pathway of SSRIs like this compound and paroxetine.
Pharmacokinetic Profile
The pharmacokinetic properties of a drug are critical to its clinical utility, influencing dosing regimens and potential for on-demand use.
This compound: Preclinical studies in rats have shown that this compound is rapidly absorbed and eliminated.[5] Following oral administration, the blood concentration of this compound peaked at approximately 0.38 hours and had a half-life of about 1.79 hours.[5] In a first-in-human single ascending dose study, this compound was rapidly absorbed, with a median time to maximum concentration (Tmax) of 2-3 hours.[7] The terminal elimination half-life ranged from 17.9 to 28.7 hours.[7] A multiple ascending dose study showed a mean half-life of 25.5 to 26.7 hours at steady state.[8] The systemic exposure of this compound appears to be influenced by CYP2D6 genetic polymorphisms.[7][8]
Paroxetine: Paroxetine is readily absorbed after oral administration, with Tmax typically reached between 2 to 8 hours.[4] It exhibits nonlinear pharmacokinetics, meaning that higher doses can lead to disproportionately greater plasma concentrations due to saturation of the CYP2D6 enzyme, for which it is both a substrate and a potent inhibitor.[9]
| Parameter | This compound | Paroxetine |
| Tmax (Time to Maximum Concentration) | ~0.38 h (rats)[5]; 2-3 h (humans, single dose)[7] | 2-8 h[4] |
| t1/2 (Half-life) | ~1.79 h (rats)[5]; 17.9-28.7 h (humans, single dose)[7]; 25.5-26.7 h (humans, multiple doses)[8] | Varies due to nonlinear pharmacokinetics |
| Metabolism | Influenced by CYP2D6 polymorphism[7][8] | Potent inhibitor of CYP2D6[9] |
| Dosing Consideration | Investigated for "on-demand" use[5] | Typically requires daily dosing |
Efficacy in Premature Ejaculation
This compound: Preclinical studies in rat models of PE have demonstrated that this compound significantly inhibits ejaculation.[3][6] Oral administration of this compound led to a dose-dependent increase in ejaculation latency time without affecting other aspects of sexual behavior.[5][10] Human clinical trial results for efficacy in PE are not yet fully published.[6]
Paroxetine: Paroxetine is widely used off-label for the treatment of PE and has been shown to be effective in delaying ejaculation.[11] A systematic review and meta-analysis concluded that paroxetine was more effective than placebo, fluoxetine, and escitalopram in increasing intravaginal ejaculatory latency time (IELT).[12] However, its efficacy was not found to be statistically different from sertraline, tramadol, or dapoxetine.[12] Another network meta-analysis suggested that in therapies lasting 8 weeks or more, paroxetine was more effective than several other oral treatments for PE.[13][14]
| Study Type | This compound | Paroxetine |
| Preclinical (Rat Models) | Significantly inhibited ejaculation and increased ejaculation latency time in a dose-dependent manner.[3][5][6] | Not detailed in provided search results. |
| Clinical (IELT) | Human efficacy data not yet fully available.[6] | More effective than placebo, fluoxetine, and escitalopram in increasing IELT.[12] |
| Comparative Efficacy | No direct comparative studies with paroxetine. | In therapies ≥8 weeks, ranked higher in efficacy than tramadol, fluoxetine, and dapoxetine in a network meta-analysis.[13][14] |
Safety and Tolerability
This compound: In a single ascending dose study in healthy male subjects, this compound was generally well-tolerated at doses of 80 mg or less.[7] The most common drug-related adverse events were nausea and decreased orthostatic blood pressure.[7] A multiple ascending dose study also found this compound to be generally well-tolerated, with all adverse events being mild.[8] QT prolongation was observed at higher doses in both single and multiple-dose studies.[8]
Paroxetine: Common side effects of paroxetine include nausea, headache, dizziness, and diarrhea.[11] It can also cause sexual side effects.[15] Paroxetine carries a risk of serotonin syndrome, especially when taken with other serotonergic drugs.[15] Due to its potent inhibition of CYP2D6, it has a higher potential for drug-drug interactions.[9]
Experimental Protocols
Monoamine Transporter Binding Affinity Assay (for this compound)
This in vitro assay was used to determine the binding affinity of this compound to serotonin, norepinephrine, and dopamine transporters. The protocol typically involves:
-
Preparation of cell membranes expressing the specific monoamine transporters.
-
Incubation of the membranes with a radiolabeled ligand that specifically binds to the transporter of interest.
-
Addition of varying concentrations of the test compound (this compound).
-
Measurement of the displacement of the radioligand by the test compound.
-
Calculation of the inhibition constant (Ki) value, which represents the concentration of the drug required to occupy 50% of the transporters. A lower Ki value indicates a higher binding affinity.[3]
Figure 2: Workflow for a monoamine transporter binding affinity assay.
Chemically Induced Ejaculation Model in Rats (for this compound)
This in vivo model was used to evaluate the efficacy of this compound in inhibiting ejaculation. The general procedure is as follows:
-
Male rats are administered the test compound (this compound) either orally or intravenously.
-
After a specific period, a chemical agent known to induce ejaculation, such as para-chloroamphetamine (PCA) or meta-chlorophenylpiperazine (m-CPP), is administered.
-
The animals are observed for ejaculatory responses.
-
The ability of this compound to inhibit or delay the chemically induced ejaculation is recorded and compared to a control group.[3][6]
Phase 1 Single Ascending Dose Clinical Trial (for this compound)
This type of study is designed to assess the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers. The methodology for the this compound trial included:
-
Recruitment of healthy male subjects aged 20-45 years.
-
A dose block-randomized, double-blind, placebo-controlled design.
-
Subjects were assigned to receive a single oral dose of this compound at escalating dose levels or a placebo.
-
Serial blood and urine samples were collected over time to determine pharmacokinetic parameters such as Tmax, Cmax, and t1/2.
-
Safety and tolerability were monitored through the recording of adverse events, physical examinations, vital signs, and electrocardiograms (ECGs).[7]
Figure 3: Workflow of a Phase 1 single ascending dose clinical trial.
Conclusion
Based on the available data, both this compound and paroxetine are potent selective serotonin reuptake inhibitors with demonstrated or potential efficacy in delaying ejaculation. This compound, with its high selectivity for SERT and rapid absorption profile, is being developed as a potential on-demand treatment for premature ejaculation. Paroxetine is an established treatment option, though its use is associated with a broader receptor interaction profile and a higher potential for drug-drug interactions. The forthcoming results from clinical trials of this compound will be crucial in determining its relative efficacy and safety compared to existing treatments like paroxetine. Direct head-to-head studies will ultimately be necessary to provide a definitive comparison of these two therapeutic agents.
References
- 1. Paroxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Paroxetine Hydrochloride? [synapse.patsnap.com]
- 3. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paroxetine in the treatment of premature ejaculation: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative efficacy and safety of drug treatment for premature ejaculation: A systemic review and Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Paroxetine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
Validating the Selectivity of DA-8031 for the Serotonin Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of DA-8031 for the serotonin transporter (SERT) against other well-established selective serotonin reuptake inhibitors (SSRIs). The information presented is supported by experimental data from publicly available research, offering a comprehensive resource for evaluating the pharmacological profile of this compound.
Executive Summary
This compound is a novel compound that demonstrates high affinity and potent inhibitory activity at the human serotonin transporter (SERT). Comparative analysis with other SSRIs reveals that this compound possesses a strong selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). This high selectivity suggests a pharmacological profile consistent with that of a selective serotonin reuptake inhibitor, a class of drugs widely used in the treatment of various neuropsychiatric disorders. The following sections provide detailed quantitative comparisons, experimental methodologies, and visual representations of the underlying pharmacology and experimental workflows.
Comparative Selectivity Profile
The selectivity of a compound for the serotonin transporter is a critical determinant of its therapeutic efficacy and side-effect profile. The data presented below summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of this compound and other selected SSRIs for the human serotonin, norepinephrine, and dopamine transporters. A lower Ki or IC50 value indicates a higher affinity or potency, respectively. The selectivity ratio is calculated to provide a quantitative measure of preference for SERT over the other monoamine transporters.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) | Selectivity (SERT vs. NET) | Selectivity (SERT vs. DAT) |
| This compound | 1.94[1] | 22,020[1] | 77,679[1] | 6.52[1] | 30,200[1] | 136,900[1] | ~11,340-fold | ~40,041-fold |
| Dapoxetine | 9.5 (pKi=8)[2][3] | 6.6[2] | 5.8[2] | - | - | - | ~0.7-fold | ~0.6-fold |
| Paroxetine | ~0.07[1] | ~40[1] | ~490[1] | ~1[4] | - | - | ~571-fold | ~7,000-fold |
| Sertraline | 0.07 - 0.29[5] | - | - | 3[5] | - | - | - | - |
| (S)-Citalopram | 3[6] | - | - | 10[7] | >10,000[6] | >10,000[6] | >3,333-fold | >3,333-fold |
| Fluoxetine | - | - | - | - | - | - | - | - |
Experimental Protocols
The determination of a compound's selectivity for monoamine transporters typically involves in vitro assays that measure its ability to bind to the transporter protein and to inhibit the reuptake of the respective neurotransmitter.
Monoamine Transporter Binding Affinity Assay
This assay quantifies the affinity of a test compound for the serotonin, norepinephrine, and dopamine transporters.
Objective: To determine the inhibitory constant (Ki) of a compound for SERT, NET, and DAT.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human SERT, NET, or DAT are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Radioligand Binding: The prepared cell membranes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Equilibrium and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The bound and unbound radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the transporter, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration required to inhibit 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Synaptosome Monoamine Reuptake Inhibition Assay
This functional assay measures the potency of a compound to inhibit the uptake of neurotransmitters into presynaptic nerve terminals.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for the reuptake of serotonin, norepinephrine, and dopamine.
Methodology:
-
Synaptosome Preparation: Synaptosomes, which are isolated presynaptic nerve terminals, are prepared from specific brain regions of rodents (e.g., rat brain) rich in the desired transporters. This is achieved through tissue homogenization and differential centrifugation.
-
Reuptake Assay: The prepared synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]norepinephrine, or [3H]dopamine) in the presence of varying concentrations of the test compound.
-
Incubation and Termination: The mixture is incubated for a short period to allow for neurotransmitter uptake. The reuptake process is then terminated by rapid filtration or by the addition of an ice-cold stop buffer.
-
Quantification: The amount of radioactivity taken up by the synaptosomes is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of neurotransmitter uptake against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Action of an SSRI like this compound at the synapse.
Caption: Workflow for assessing the selectivity of a compound for monoamine transporters.
References
- 1. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure–activity relationship studies of citalopram derivatives: examining substituents conferring selectivity for the allosteric site in the 5‐HT transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Pharmacokinetic Profiles of DA-8031 and Dapoxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the pharmacokinetic data for DA-8031, a novel selective serotonin reuptake inhibitor (SSRI) for premature ejaculation, and dapoxetine, another SSRI approved for the same indication. The information is compiled from published clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Summary of Pharmacokinetic Parameters
The pharmacokinetic properties of a drug are crucial in determining its dosing regimen and clinical efficacy. The following tables summarize the key pharmacokinetic parameters for this compound and dapoxetine based on data from single and multiple-dose studies in healthy male subjects.
This compound Pharmacokinetic Data
This compound is characterized by rapid absorption and a relatively long terminal elimination half-life, suggesting its suitability for a once-daily dosing regimen.[1] Pharmacokinetic studies have shown dose-proportionality within the 20-80 mg range.[1][2] The metabolism of this compound is significantly influenced by CYP2D6 genetic polymorphisms.[2][3]
Table 1: Single Ascending Dose Pharmacokinetics of this compound [1][2]
| Dose | Tmax (hr) | t1/2 (hr) | Cmax (ng/mL) | AUC0–t (ng·hr/mL) | CL/F (L/hr) |
| 20 mg | 2.0 | 20.3 | 33.3 | 643.1 | 32.7 |
| 40 mg | 3.0 | 21.9 | 72.8 | 1528.8 | 27.5 |
| 60 mg | 2.0 | 20.8 | 108.5 | 2259.9 | 27.8 |
| 80 mg | 2.5 | 17.9 | 134.7 | 2686.2 | 31.4 |
Data presented as mean values. Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; Cmax: Maximum plasma concentration; AUC0–t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; CL/F: Apparent oral clearance.
Table 2: Multiple Ascending Dose Pharmacokinetics of this compound at Steady State [3][4]
| Dose (once daily for 7 days) | Tmax,ss (hr) | t1/2,ss (hr) | Cmax,ss (ng/mL) | AUC0–24h,ss (ng·hr/mL) | Accumulation Ratio (AUC) |
| 20 mg | 3.0 | 25.5 | 80.0 | 1125.7 | 2.3 |
| 30 mg | 2.2 | 26.7 | 145.4 | 2125.1 | 2.4 |
| 40 mg | 2.5 | 26.3 | 288.7 | 4640.8 | 2.8 |
Data presented as mean values. ss denotes steady-state parameters.
Dapoxetine Pharmacokinetic Data
Dapoxetine is a short-acting SSRI designed for on-demand use. It is rapidly absorbed and eliminated from the body.[5][6] Its pharmacokinetics are dose-proportional.[3][6][7]
Table 3: Single Dose Pharmacokinetics of Dapoxetine [6]
| Dose | Tmax (hr) | Initial t1/2 (hr) | Terminal t1/2 (hr) | Cmax (ng/mL) |
| 30 mg | 1.01 | 1.31 | 18.7 | 297 |
| 60 mg | 1.27 | 1.42 | 21.9 | 498 |
Data presented as mean values.
Experimental Protocols
The data presented in this guide are derived from randomized, double-blind, placebo-controlled, single and multiple ascending dose studies conducted in healthy male volunteers.
This compound Studies
-
Single Ascending Dose Study: Healthy male subjects received a single oral dose of this compound (ranging from 5 mg to 120 mg) or a placebo.[1][2] Blood and urine samples were collected at predetermined time points to analyze the concentrations of this compound and its metabolites.[1][2]
-
Multiple Ascending Dose Study: Healthy male subjects were administered this compound (20, 30, or 40 mg) or a placebo once daily for seven consecutive days.[3][4] Serial blood and urine samples were collected to evaluate the pharmacokinetic profile at a steady state.[4]
Dapoxetine Studies
-
Single and Multiple Dose Study: Healthy male volunteers received single and multiple once-daily doses of dapoxetine (30 mg and 60 mg).[3] Pharmacokinetic parameters were assessed after the first dose and at a steady state.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from volunteer recruitment to data analysis.
Caption: A generalized workflow for a clinical pharmacokinetic study.
Signaling Pathway and Metabolism
This compound is a selective serotonin reuptake inhibitor. Its primary mechanism of action is to block the reuptake of serotonin into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft.
The metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6.[2] Genetic variations in the CYP2D6 gene can lead to significant differences in the metabolism and systemic exposure of this compound among individuals.[2][3]
Caption: The metabolic pathway of this compound and its mechanism of action.
References
- 1. Pharmacokinetics of dapoxetine, a new treatment for premature ejaculation: Impact of age and effects of a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dapoxetine - Wikipedia [en.wikipedia.org]
- 3. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Drug DA-8031 for Premature Ejaculation: A Comparative Analysis of Ejaculation Latency Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug DA-8031 and its effects on ejaculation latency, benchmarked against established alternative treatments for premature ejaculation (PE). The information is compiled from preclinical studies and early-phase clinical trials of this compound, alongside extensive clinical data from studies of Dapoxetine, Clomipramine, and Tramadol. This document aims to offer an objective comparison to inform research and development in the field of sexual medicine.
Executive Summary
This compound, a novel selective serotonin reuptake inhibitor (SSRI), is currently under investigation as a potential on-demand treatment for premature ejaculation.[1][2][3][4][5] Preclinical data suggests a dose-dependent increase in ejaculation latency time in animal models.[4][6] Phase I clinical trials in healthy male subjects have established its pharmacokinetic profile and tolerability, with a time to maximum concentration of 2-3 hours, suggesting its suitability for on-demand use.[7] While direct comparative efficacy and reproducibility data from large-scale human trials are not yet available for this compound, this guide leverages existing data to draw parallels with established treatments like Dapoxetine, another short-acting SSRI, the tricyclic antidepressant Clomipramine, and the centrally acting analgesic Tramadol.
Mechanism of Action: The Role of Serotonin
The primary mechanism of action for this compound, Dapoxetine, and Clomipramine in delaying ejaculation involves the inhibition of the serotonin transporter (SERT).[1] By blocking the reuptake of serotonin in the synaptic cleft, these agents increase serotonergic neurotransmission. Elevated serotonin levels in the central nervous system are thought to exert an inhibitory effect on the ejaculatory reflex. Tramadol, while also having weak serotonin and norepinephrine reuptake inhibitory effects, primarily acts as a weak mu-opioid receptor agonist.
References
- 1. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Premature ejaculation: challenging new and the old concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Candidate molecule for premature ejaculation, this compound: in vivo and in vitro characterization of this compound [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DA-8031 and Vilazodone: Two Benzofuran Derivatives Targeting the Serotonin Transporter
In the landscape of neuropharmacology, benzofuran derivatives have emerged as a versatile scaffold for the development of novel therapeutics targeting the central nervous system. This guide provides a comparative analysis of two such compounds: DA-8031, a novel investigational agent for premature ejaculation, and Vilazodone, an approved antidepressant. Both molecules share a core benzofuran structure and exhibit potent activity as selective serotonin reuptake inhibitors (SSRIs). This analysis will delve into their comparative pharmacology, mechanism of action, and the experimental methodologies used to characterize them, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Pharmacological Data
The primary mechanism of action for both this compound and Vilazodone is the inhibition of the serotonin transporter (SERT), which leads to increased levels of serotonin in the synaptic cleft. The following tables summarize their in vitro binding affinities (Ki) and functional inhibitory potencies (IC50) for the key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).
Table 1: Monoamine Transporter Binding Affinity (Ki, nM)
| Compound | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) |
| This compound | 1.94[1] | 22,020[1] | 77,679[1] |
| Vilazodone | 1.1[2] | Not Significant[3][4] | Not Significant[3][4] |
Table 2: Monoamine Reuptake Inhibition (IC50, nM)
| Compound | Serotonin (5-HT) Reuptake | Norepinephrine (NE) Reuptake | Dopamine (DA) Reuptake |
| This compound | 6.52[1] | 30,200[1] | 136,900[1] |
| Vilazodone | 0.5[1] | Not Significant | Not Significant |
Note: "Not Significant" indicates that the binding affinity or inhibitory activity was not significant at concentrations typically tested, highlighting the selectivity of the compound.
The data clearly illustrates that both this compound and Vilazodone are highly potent and selective inhibitors of the serotonin transporter. This compound demonstrates a high degree of selectivity for SERT over NET and DAT, with Ki values for the latter two transporters being over 11,000 and 40,000 times higher, respectively, than for SERT.[1] Similarly, Vilazodone exhibits high affinity for SERT with a Ki of 1.1 nM and is also noted to have non-significant binding activity at norepinephrine and dopamine transporters.[2][3][4] Vilazodone is also a partial agonist at the 5-HT1A receptor, which contributes to its therapeutic effects.[3]
Mechanism of Action: Selective Serotonin Reuptake Inhibition
Both this compound and Vilazodone function as Selective Serotonin Reuptake Inhibitors (SSRIs). Their primary target is the serotonin transporter (SERT), a protein located on the presynaptic neuron. By binding to and inhibiting SERT, these drugs block the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize the pharmacological profiles of this compound and Vilazodone.
Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound to the monoamine transporters (SERT, NET, DAT).
-
Membrane Preparation : Cell membranes are prepared from cell lines (e.g., HEK293) stably expressing the human serotonin, norepinephrine, or dopamine transporter. The cells are homogenized in an ice-cold lysis buffer and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.
-
Assay Setup : The assay is performed in a 96-well plate format. Each well contains the prepared cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., this compound or Vilazodone).
-
Incubation : The plates are incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for each transporter.
-
Filtration and Washing : The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection : Scintillation cocktail is added to the filters, and the radioactivity is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Reuptake Inhibition Assay
This assay measures the functional potency (IC50) of a test compound to inhibit the reuptake of monoamines into cells.
-
Cell Culture : HEK293 cells stably expressing the human serotonin, norepinephrine, or dopamine transporter are cultured in appropriate media and plated in 96-well plates.
-
Assay Procedure : On the day of the experiment, the cell culture medium is removed, and the cells are washed with a buffer. The cells are then pre-incubated with varying concentrations of the test compound.
-
Initiation of Reuptake : A radioactive monoamine (e.g., [³H]5-HT for serotonin) is added to each well to initiate the reuptake process.
-
Termination of Reuptake : After a specific incubation period, the reuptake is terminated by rapidly washing the cells with ice-cold buffer.
-
Detection : The cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the monoamine reuptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
Conclusion
This compound and Vilazodone are both potent and selective benzofuran-based serotonin reuptake inhibitors. While they share a common core structure and primary mechanism of action, their distinct therapeutic applications—premature ejaculation for this compound and depression for Vilazodone—underscore the broad therapeutic potential of the benzofuran scaffold. The highly selective pharmacological profile of this compound for the serotonin transporter suggests a targeted mechanism of action with potentially fewer off-target effects. Vilazodone's dual action as an SSRI and a 5-HT1A partial agonist provides a different therapeutic approach for the treatment of major depressive disorder. This comparative guide provides a foundation for researchers to understand the pharmacological nuances of these two compounds and highlights the importance of detailed in vitro characterization in the drug discovery and development process.
References
- 1. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antidepressant drug vilazodone is an allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of DA-8031 in Preclinical In Vivo Models for Premature Ejaculation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for DA-8031, a novel selective serotonin reuptake inhibitor (SSRI), and the established treatment, Dapoxetine, for premature ejaculation (PE). The focus is on the validation of in vitro findings through in vivo experimental models, offering a clear overview of this compound's potential as a therapeutic agent.
Executive Summary
This compound demonstrates a promising preclinical profile for the on-demand treatment of premature ejaculation. In vitro studies have established its high affinity and selectivity for the serotonin transporter (SERT). These findings have been successfully validated in in vivo rodent models, where this compound has shown a dose-dependent increase in ejaculation latency. When compared to the short-acting SSRI Dapoxetine, this compound exhibits a comparable mechanism of action and efficacy in preclinical settings. This guide will delve into the quantitative data from these studies, detail the experimental methodologies, and visualize the underlying biological and experimental processes.
In Vitro Profile of this compound: High Affinity and Selectivity for SERT
Initial in vitro characterization of this compound identified it as a potent and selective serotonin transporter (SERT) inhibitor. These foundational studies are crucial for predicting a drug's mechanism of action and potential therapeutic efficacy.
Table 1: In Vitro Monoamine Transporter Binding Affinity of this compound
| Transporter | This compound Kᵢ (nM) |
| Serotonin (5-HT) | 1.94 |
| Norepinephrine (NE) | 22,020 |
| Dopamine (DA) | 77,679 |
Table 2: In Vitro Monoamine Reuptake Inhibition by this compound
| Monoamine | This compound IC₅₀ (nM) |
| Serotonin (5-HT) | 6.52 |
| Norepinephrine (NE) | 30,200 |
| Dopamine (DA) | 136,900 |
The data clearly indicates that this compound has a significantly higher affinity for the serotonin transporter compared to norepinephrine and dopamine transporters, a key characteristic for a targeted SSRI with a potentially favorable side-effect profile.
In Vivo Validation: Translating In Vitro Promise to Preclinical Efficacy
The potent and selective in vitro profile of this compound was subsequently tested in animal models of premature ejaculation to determine if the in vitro findings translate to in vivo efficacy.
Experimental Models for Premature Ejaculation
Two primary types of in vivo models were utilized to assess the efficacy of this compound and Dapoxetine:
-
Copulation Behavior Tests in Rats: This model involves observing and quantifying various parameters of sexual behavior in male rats when paired with a receptive female. The key metric for PE is the ejaculation latency time (ELT).
-
p-Chloroamphetamine (PCA)-Induced Ejaculation Model in Rats: PCA is a substance that induces ejaculation in rats. This model is used to study the pharmacological effects of compounds on the ejaculatory reflex, independent of sexual motivation.
Comparative In Vivo Efficacy
The following tables summarize the key efficacy data for this compound and Dapoxetine from preclinical in vivo studies.
Table 3: Effect of this compound on Ejaculation Latency in a Rat Copulation Model [1][2]
| Treatment | Dose (mg/kg, oral) | Ejaculation Latency Time (s) |
| Vehicle | - | 383 ± 41 |
| This compound | 10 | - |
| This compound | 30 | 505 ± 45 |
| This compound | 100 | 605 ± 52 |
*p < 0.05 compared to vehicle. Data presented as mean ± SEM.
Table 4: Effect of Dapoxetine on Ejaculatory Performance in Rapid Ejaculator Rats [3][4]
| Treatment | Dose (mg/kg, oral) | Effect on Ejaculation Latency | Effect on Ejaculation Frequency |
| Vehicle | - | - | - |
| Dapoxetine | 300 | Lengthened | Decreased |
Table 5: Comparative Efficacy of this compound and Dapoxetine in Preclinical Models
| Compound | Model | Dose | Key Finding |
| This compound | Copulation Behavior (Rat) | 30 & 100 mg/kg (oral) | Dose-dependent increase in ejaculation latency.[1][2] |
| PCA-Induced Ejaculation (Rat) | Not specified | Significantly inhibited ejaculation.[5] | |
| Dapoxetine | Rapid Ejaculator Rat Model | 300 mg/kg (oral) | Lengthened ejaculation latency and decreased frequency.[3][4] |
| Pudendal Motoneuron Reflex Discharge (Rat) | 1, 3, 10 mg/kg (IV) | Increased latency and decreased amplitude and duration of PMRD.[6] |
These in vivo studies confirm that this compound, similar to Dapoxetine, effectively delays ejaculation in animal models, thus validating its in vitro profile as a potent SERT inhibitor.
Mechanism of Action: The Role of Serotonergic Signaling
The efficacy of both this compound and Dapoxetine in delaying ejaculation is attributed to their inhibition of the serotonin transporter (SERT). By blocking SERT, these drugs increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. This heightened serotonergic signaling in the central nervous system is known to have an inhibitory effect on the ejaculatory reflex.
Caption: Serotonergic signaling pathway and the mechanism of action of this compound.
Experimental Protocols
In Vitro Monoamine Transporter Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound to serotonin, norepinephrine, and dopamine transporters.
-
Method:
-
Prepare cell membranes expressing the target transporters (SERT, NET, DAT).
-
Incubate the membranes with a radiolabeled ligand specific for each transporter in the presence of varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by filtration.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the inhibition constant (Kᵢ) by analyzing the competition binding data using non-linear regression.
-
In Vivo Copulation Behavior Test in Rats
-
Objective: To evaluate the effect of this compound on male rat sexual behavior, particularly ejaculation latency.
-
Method:
-
Use sexually experienced male rats.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) or a vehicle control.
-
After a specific time, introduce a receptive female rat into the testing arena with the male.
-
Record key sexual behavior parameters for a set duration (e.g., 30 minutes), including:
-
Mount Latency (ML)
-
Intromission Latency (IL)
-
Ejaculation Latency (EL)
-
Mount Frequency (MF)
-
Intromission Frequency (IF)
-
Post-Ejaculatory Interval (PEI)
-
-
Analyze the data to determine the effect of this compound on these parameters compared to the control group.
-
Caption: Experimental workflow for validating in vitro findings in in vivo models.
Conclusion
The preclinical data for this compound strongly support its development as a treatment for premature ejaculation. The in vitro findings of high potency and selectivity for the serotonin transporter have been robustly validated in in vivo animal models, demonstrating a clear dose-dependent efficacy in delaying ejaculation. The performance of this compound in these models is comparable to that of Dapoxetine, the current standard of care. Further clinical investigation is warranted to confirm these promising preclinical results in human subjects.
References
- 1. p‐Chloroamphetamine‐induced rat ejaculation is not associated with the preoptic nucleus or medial nucleus amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of dapoxetine on ejaculatory performance and related brain neuronal activity in rapid ejaculator rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
Meta-analysis of DA-8031: A Comparative Guide for Premature Ejaculation Treatment
This guide provides a comprehensive meta-analysis of the clinical and preclinical data available for DA-8031, a novel selective serotonin reuptake inhibitor (SSRI) in development for the treatment of premature ejaculation (PE). Its performance is compared with established and alternative treatments for PE, including dapoxetine, tramadol, and paroxetine. This document is intended for researchers, scientists, and drug development professionals to offer an objective overview based on available experimental data.
Executive Summary
This compound is a potent and selective serotonin transporter inhibitor.[1][2] Preclinical studies in rodent models have demonstrated its potential to delay ejaculation.[2] Phase 1 clinical trials have established its pharmacokinetic profile and general tolerability in healthy male subjects.[3][4][5] However, to date, the results of the Phase 2 clinical trial (NCT01798667) designed to evaluate the efficacy and safety of this compound in patients with premature ejaculation have not been publicly reported.[1] This absence of clinical efficacy data for this compound in the target population is a significant limitation in providing a direct comparison with approved treatments. This guide, therefore, presents the available data for this compound and compares it with the established clinical trial results of its key competitors.
Data Presentation: Comparative Analysis of Clinical Trial Results
The following tables summarize the key efficacy and pharmacokinetic parameters of this compound and its comparators.
Table 1: Efficacy of Treatments for Premature Ejaculation (Based on Published Clinical Trials)
| Drug | Dosage | Study Population | Baseline IELT (min) | Post-treatment IELT (min) | Fold Increase in IELT | Key Patient-Reported Outcomes |
| This compound | - | - | - | - | - | Efficacy data from Phase 2 clinical trial (NCT01798667) are not publicly available.[1] |
| Dapoxetine | 30 mg (on-demand) | Men with PE | 0.9 | 3.1 - 3.2 | ~2.5 - 3.5 | Significant improvements in perceived control over ejaculation, satisfaction with sexual intercourse, and reduced personal distress.[6][7] |
| 60 mg (on-demand) | Men with PE | 0.9 | 3.5 - 3.6 | ~3.0 - 4.0 | Significant improvements in perceived control over ejaculation, satisfaction with sexual intercourse, and reduced personal distress.[6][7] | |
| Tramadol | 25 mg (on-demand) | Men with PE | ~1.2 | 7.4 | ~6.2 | Uniformly reported satisfaction with control over ejaculation.[8] |
| 50 mg (on-demand) | Men with PE | ~1.2 | - | - | Successfully treated PE in 53.6% of patients (IELT > 120s).[9] | |
| 100 mg (on-demand) | Men with PE | ~1.2 | - | - | Successfully treated PE in 85.6% of patients (IELT > 120s).[9] | |
| Paroxetine | 20 mg (daily) | Men with PE | ~0.5 | 4.3 - 5.8 | ~8.6 - 11.6 | Significant improvement in IELT.[10] |
| 20 mg (on-demand) | Men with PE | ~0.3 | 3.2 - 3.5 | ~10.7 - 11.7 | Significant improvement in IELT.[10] |
IELT: Intravaginal Ejaculatory Latency Time
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Dapoxetine | Tramadol |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) | Short-acting SSRI | Weak μ-opioid agonist, serotonin and norepinephrine reuptake inhibitor |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours (single dose)[3] | ~1.3 hours | ~2 hours |
| Terminal Half-life (t1/2) | 17.9 - 28.7 hours (single dose)[3] | ~1.5 hours | ~6-7 hours |
| Metabolism | Primarily by CYP2D6[4] | Primarily by CYP2D6 and CYP3A4 | Primarily by CYP2D6 and CYP3A4 |
| Dosing Regimen | Investigated for on-demand use | On-demand | On-demand or daily |
Experimental Protocols
This compound
-
Preclinical In Vivo Efficacy Study (Rat Model) :
-
Objective : To investigate the effects of this compound on male sexual behavior.
-
Methodology : Male rats received acute oral administration of this compound (10, 30, or 100 mg/kg) or a vehicle. Their sexual behavior with female rats in estrus was then observed and recorded. Key parameters measured included ejaculation latency time, number of mounts, and intromissions.[2]
-
-
Phase 1 Single Ascending Dose (SAD) Study :
-
Objective : To evaluate the pharmacokinetics and tolerability of this compound in healthy male subjects.
-
Methodology : A dose block-randomized, double-blind, placebo-controlled study was conducted. Healthy male subjects received a single oral dose of this compound (5, 10, 20, 40, 60, 80, or 120 mg) or a placebo. Blood and urine samples were collected at various time points to analyze the concentrations of this compound and its metabolites. Safety and tolerability were assessed through monitoring of adverse events, vital signs, and ECGs.[3][4]
-
-
Phase 2 Efficacy and Safety Study (NCT01798667 - Protocol Overview) :
-
Objective : To evaluate the efficacy and safety of on-demand this compound and determine the optimal dose in male patients with premature ejaculation.
-
Methodology : A randomized, double-blind, double-dummy, placebo-controlled, parallel-group, fixed-dose design was planned. The primary outcome measure was anticipated to be the change in Intravaginal Ejaculatory Latency Time (IELT).[1]
-
Dapoxetine
-
Phase 3 Efficacy and Safety Trials :
-
Objective : To evaluate the long-term efficacy and safety of on-demand dapoxetine in men with PE.
-
Methodology : Randomized, double-blind, placebo-controlled, parallel-group trials were conducted. Men diagnosed with PE (IELT ≤ 2 minutes) were randomized to receive dapoxetine (30 mg or 60 mg) or a placebo, taken 1-3 hours before anticipated sexual intercourse for 12 or 24 weeks. The primary efficacy endpoint was IELT, measured by a stopwatch by the female partner. Secondary endpoints included patient-reported outcomes such as perceived control over ejaculation, satisfaction with sexual intercourse, and personal distress related to ejaculation, assessed using the Premature Ejaculation Profile (PEP) questionnaire.[6][7]
-
Tramadol
-
Randomized, Double-Blind, Placebo-Controlled Crossover Trial :
-
Objective : To assess the dose-related effects of on-demand tramadol for the treatment of PE.
-
Methodology : Patients with PE were randomized to receive different sequences of placebo, 50 mg of tramadol, and 100 mg of tramadol. Each medication was taken 2-3 hours before planned intercourse for a specified period. The primary outcome was IELT, recorded by the patient or their partner using a stopwatch.[9]
-
Paroxetine
-
Randomized, Single-Blind, Placebo-Controlled Crossover Trial :
-
Objective : To evaluate the efficacy of on-demand paroxetine for PE.
-
Methodology : Men with PE were randomized to receive 20 mg of oral paroxetine or a placebo as needed, 3 to 4 hours before planned intercourse. The primary endpoint was ejaculatory latency time.[10]
-
Mandatory Visualization
Signaling Pathways
The primary mechanism of action for this compound, dapoxetine, and paroxetine is the inhibition of the serotonin transporter (SERT), leading to increased serotonin levels in the synaptic cleft. This enhances serotonergic neurotransmission, which is known to have an inhibitory effect on the ejaculatory reflex. Tramadol has a more complex mechanism, involving weak mu-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.
Caption: Mechanism of action for SSRIs in delaying ejaculation.
Experimental Workflow: Phase 3 Clinical Trial for a PE Drug
The following diagram illustrates a typical workflow for a Phase 3 clinical trial evaluating a new drug for premature ejaculation.
Caption: A typical workflow for a Phase 3 PE clinical trial.
Conclusion
This compound shows promise as a potential treatment for premature ejaculation based on its mechanism of action as a selective serotonin reuptake inhibitor and positive preclinical findings. Its pharmacokinetic profile from Phase 1 studies suggests it may be suitable for on-demand use. However, the current lack of publicly available Phase 2 clinical trial data makes it impossible to definitively compare its efficacy and safety against established treatments like dapoxetine and off-label options such as tramadol and paroxetine. For a comprehensive evaluation, the results from the NCT01798667 trial are essential. Researchers and clinicians should remain watchful for the publication of these results to fully understand the therapeutic potential of this compound in the management of premature ejaculation.
References
- 1. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel oral compound for premature ejaculation, on male rat sexual behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tolerability of this compound, a novel selective serotonin reuptake inhibitor for premature ejaculation in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Tolerability and Pharmacogenetics of this compound After Multiple Ascending Doses in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dapoxetine for the treatment of premature ejaculation: results from a randomized, double-blind, placebo-controlled phase 3 trial in 22 countries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of dapoxetine for the treatment of premature ejaculation: integrated analysis of results from five phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tramadol Use in Premature Ejaculation: Daily Versus Sporadic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind, placebo-controlled, crossover trial of “on-demand” tramadol for treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TREATMENT OF PREMATURE EJACULATION WITH PAROXETINE CONTROLLED CROSSOVER STUDIES HYDROCHLORIDE AS NEEDED: 2 SINGLE-BLIND PLACEBO | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Navigating the Disposal of DA-8031 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like DA-8031 are paramount for maintaining a safe and compliant laboratory environment. While a specific Safety Data Sheet (SDS) for this compound, a novel selective serotonin reuptake inhibitor (SSRI) under research, is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for the disposal of research-grade pharmaceuticals and chemicals.
This compound, identified with CAS number 1148027-74-0, is intended for research use only.[1] As with any investigational compound, adherence to rigorous safety protocols is crucial. The following procedures are based on established guidelines for the disposal of laboratory chemicals and pharmaceuticals and should be adapted to comply with your institution's specific regulations and in consultation with your environmental health and safety (EHS) department.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to wear appropriate personal protective equipment to minimize exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling powders or creating aerosols. | To prevent inhalation of the compound. |
Always wash hands thoroughly after handling the compound, even if gloves were worn.[2][3]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Control Ignition Sources: Although the flammability of this compound is not documented, it is good practice to eliminate all potential ignition sources.[2]
-
Contain the Spill: For solid spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.
-
Dispose of Waste: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure for this compound
Disposal of this compound and its contaminated waste must be handled in accordance with local, regional, and national regulations for hazardous waste.[2]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (1-(3-(dimethylamino)propyl)-1-(4-methoxyphenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)".
-
Include the CAS number: "1148027-74-0".
-
Indicate the primary hazards (based on similar compounds, this may include "Toxic" and "Environmental Hazard").
-
-
Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash. Pharmaceutical waste can have adverse effects on aquatic ecosystems.
-
Disposal Workflow Diagram
The following diagram illustrates the general workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to your institution's established safety and disposal protocols. If an SDS is not available, contact the manufacturer or supplier to obtain one.
References
Essential Safety and Handling of DA-8031 in a Research Environment
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Laboratory Handling, Operation, and Disposal of the Selective Serotonin Reuptake Inhibitor (SSRI) DA-8031.
This document provides crucial safety and logistical information for the handling of this compound, a potent selective serotonin reuptake inhibitor (SSRI), in a laboratory setting. Given the absence of a publicly available, specific Material Safety Data Sheet (MSDS) for this compound, the following guidelines are based on best practices for handling solid, non-volatile, potent active pharmaceutical ingredients (APIs). A thorough, compound-specific risk assessment should be conducted before commencing any work with this compound.
Personal Protective Equipment (PPE)
Due to its nature as a potent pharmaceutical compound, a comprehensive approach to personal protection is paramount to minimize exposure. The following PPE is recommended when handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Double gloving is recommended. Ensure gloves are powder-free. Change gloves immediately if contaminated and at regular intervals. |
| Body Protection | Disposable Gown or Lab Coat | Should be low-permeability and have long sleeves with tight-fitting cuffs. A solid front is preferable. |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | To protect against splashes or aerosol generation, especially when handling solutions or performing vigorous agitation. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a contained and ventilated space to prevent inhalation of fine particles. |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is essential to ensure a safe working environment and prevent contamination.
1. Designated Work Area:
-
All work with solid this compound should be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general laboratory space.
2. Weighing and Aliquoting:
-
Weighing of solid this compound should be performed within a ventilated balance enclosure or a chemical fume hood.
-
Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.
3. Solution Preparation:
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
4. General Laboratory Practices:
-
Avoid hand-to-mouth contact. Do not eat, drink, or apply cosmetics in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
-
Keep containers of this compound tightly sealed when not in use.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Solid Waste:
-
All solid waste contaminated with this compound, including used gloves, disposable gowns, weighing boats, and paper towels, should be collected in a clearly labeled, sealed hazardous waste container.
2. Liquid Waste:
-
Aqueous and organic solvent waste containing this compound should be collected in separate, clearly labeled hazardous waste containers. Do not dispose of down the drain.
3. Sharps Waste:
-
Needles, syringes, and other contaminated sharps should be disposed of in a designated sharps container.
4. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable cleaning agent (e.g., 70% ethanol) should be used, followed by a thorough rinse.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
This compound functions as a selective serotonin reuptake inhibitor (SSRI). In the central nervous system, serotonin is a neurotransmitter that is released from a presynaptic neuron into the synaptic cleft, where it can bind to receptors on the postsynaptic neuron. The action of serotonin is terminated by its reuptake back into the presynaptic neuron via the serotonin transporter (SERT). SSRIs, like this compound, block this reuptake process. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
Caption: Mechanism of action of this compound as a selective serotonin reuptake inhibitor (SSRI).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
